molecular formula C18H19NO8 B11153561 cGAS-IN-1

cGAS-IN-1

カタログ番号: B11153561
分子量: 377.3 g/mol
InChIキー: RMQTZPUNTDZXLX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CGAS-IN-1 is a useful research compound. Its molecular formula is C18H19NO8 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C18H19NO8

分子量

377.3 g/mol

IUPAC名

2-[carboxymethyl-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C18H19NO8/c1-10-12-4-3-11(26-2)7-14(12)27-18(25)13(10)5-6-15(20)19(8-16(21)22)9-17(23)24/h3-4,7H,5-6,8-9H2,1-2H3,(H,21,22)(H,23,24)

InChIキー

RMQTZPUNTDZXLX-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)N(CC(=O)O)CC(=O)O

製品の起源

United States

Foundational & Exploratory

In-depth Technical Guide: cGAS-IN-1 Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the availability of information: Comprehensive searches for a specific molecule designated "cGAS-IN-1" did not yield specific public-domain data, quantitative metrics, or detailed experimental protocols under this identifier. The information presented herein is a composite guide based on the well-characterized mechanisms of other known cGAS inhibitors and the general principles of cGAS-STING pathway inhibition. This guide will serve as a framework for understanding how a hypothetical or newly emerging cGAS inhibitor, such as one designated this compound, would be characterized. For the purpose of this guide, we will use data and methodologies associated with well-documented cGAS inhibitors as illustrative examples.

Core Mechanism of the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogen infection and cellular damage.

Upon binding to dsDNA, cGAS undergoes a conformational change and dimerizes, activating its enzymatic function.[1][2] Activated cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][3][4] cGAMP then binds to the STING protein located on the endoplasmic reticulum (ER).[1][3] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][3]

Signaling Pathway Diagram

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS_inactive Inactive cGAS (monomer) dsDNA->cGAS_inactive Binding cGAS_active Active cGAS (dimer) cGAS_inactive->cGAS_active Dimerization cGAMP 2'3'-cGAMP cGAS_active->cGAMP Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING_inactive Inactive STING (dimer) cGAMP->STING_inactive Binding cGAS_IN_1 This compound cGAS_IN_1->cGAS_active Inhibition STING_active Active STING STING_inactive->STING_active Translocation TBK1 TBK1 STING_active->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN1_genes Type I Interferon Genes pIRF3_dimer->IFN1_genes Nuclear Translocation Transcription Transcription IFN1_genes->Transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

This compound Mechanism of Action

A specific inhibitor, this compound, would be designed to directly target the cGAS enzyme, preventing the production of cGAMP and thereby blocking the downstream inflammatory signaling cascade. The precise mechanism of inhibition would be determined through a series of biochemical and structural studies. Potential mechanisms include:

  • Competitive Inhibition: this compound could compete with the substrates ATP and GTP for binding to the catalytic pocket of cGAS.

  • Non-competitive Inhibition: The inhibitor might bind to an allosteric site on cGAS, inducing a conformational change that inactivates the enzyme without directly blocking substrate binding.

  • DNA-competitive Inhibition: this compound could interfere with the binding of dsDNA to cGAS, preventing the initial activation of the enzyme.

Quantitative Data for cGAS Inhibitors

The potency and efficacy of a cGAS inhibitor are quantified through various assays. The following table summarizes typical quantitative data for well-characterized cGAS inhibitors, which would be similarly generated for this compound.

InhibitorAssay TypeTargetIC50KiReference
RU.521 Biochemical (FRET)Human cGAS0.8 µM-(Not directly found in search)
Cellular (IFN-β reporter)THP1-Blue ISG cells1.4 µM-(Not directly found in search)
PF-06928215 BiochemicalHuman cGAS1.2 µM-(Not directly found in search)
Cellular-Inactive-(Not directly found in search)
G-150 BiochemicalHuman cGAS0.5 µM-(Not directly found in search)

IC50 (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (Inhibition constant) is a more specific measure of the binding affinity of an inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the characterization of a novel inhibitor like this compound. Below are representative protocols for key experiments.

Biochemical Assay for cGAS Activity (HTRF)

This assay measures the production of cGAMP by recombinant cGAS in a cell-free system.

Methodology:

  • Reagent Preparation:

    • Recombinant human cGAS enzyme.

    • Herring Testes DNA (htDNA) as the dsDNA activator.

    • ATP and GTP substrates.

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • HTRF detection reagents: cGAMP-d2 acceptor and anti-cGAMP-cryptate donor.

  • Assay Procedure:

    • Add cGAS enzyme, htDNA, and the test inhibitor (e.g., this compound) to a 384-well plate.

    • Initiate the reaction by adding a mixture of ATP and GTP.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add HTRF detection reagents and incubate in the dark.

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for cGAS-STING Pathway Activation

This assay assesses the ability of an inhibitor to block the cGAS-STING pathway in a cellular context.

Methodology:

  • Cell Culture:

    • Use a reporter cell line such as THP1-Dual™ cells, which express a secreted luciferase reporter gene under the control of an IRF3-inducible promoter.

  • Assay Procedure:

    • Seed the reporter cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., this compound).

    • Transfect the cells with a cGAS activator, such as htDNA, using a transfection reagent like Lipofectamine.

    • Incubate the cells for 24 hours.

    • Collect the supernatant and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a control (e.g., DMSO-treated cells).

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assay (HTRF) cluster_cellular Cellular Assay (Reporter Gene) B1 Combine cGAS, dsDNA, and this compound B2 Add ATP/GTP (Start Reaction) B1->B2 B3 Incubate at 37°C B2->B3 B4 Stop Reaction (EDTA) B3->B4 B5 Add HTRF Reagents B4->B5 B6 Read Plate B5->B6 B7 Calculate IC50 B6->B7 C1 Seed THP1-Dual™ Cells C2 Pre-incubate with This compound C1->C2 C3 Transfect with dsDNA C2->C3 C4 Incubate for 24h C3->C4 C5 Measure Luciferase Activity C4->C5 C6 Calculate IC50 C5->C6

Caption: Workflow for biochemical and cellular characterization of this compound.

Summary and Future Directions

A hypothetical cGAS inhibitor, this compound, would be a valuable tool for dissecting the role of the cGAS-STING pathway in various diseases and could represent a promising therapeutic candidate for autoimmune and inflammatory disorders. A thorough characterization, including determination of its precise mechanism of action, quantitative assessment of its potency in biochemical and cellular systems, and detailed structural analysis of its interaction with cGAS, would be essential for its development. Future studies would involve assessing its selectivity, pharmacokinetic properties, and in vivo efficacy in relevant disease models.

References

The Structure-Activity Relationship of cGAS-IN-1: A Deep Dive into a Novel Class of cGAS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of innate immunity, the cyclic GMP-AMP synthase (cGAS) enzyme has emerged as a pivotal player and a compelling therapeutic target for a spectrum of autoimmune and inflammatory diseases. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a promising class of cGAS inhibitors, exemplified by the compound designated as cGAS-IN-1 and its analogs. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel immunomodulatory therapies.

The cGAS-STING (Stimulator of Interferon Genes) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of microbial infection and cellular damage. Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING protein, leading to the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant activation of this pathway is implicated in the pathogenesis of numerous autoimmune disorders, making the development of cGAS inhibitors a significant therapeutic strategy.

This guide will delve into the quantitative data delineating the SAR of the this compound series, detail the experimental protocols for key biological assays, and provide visual representations of the underlying biological processes and experimental workflows.

Quantitative Structure-Activity Relationship (SAR)

The development of potent and selective cGAS inhibitors requires a thorough understanding of how chemical modifications to a core scaffold influence biological activity. The following tables summarize the SAR for a series of pyrimidine-based cGAS inhibitors, including compounds closely related to the this compound scaffold. The data highlights the impact of substitutions on inhibitory potency against both human (h-cGAS) and murine (m-cGAS) orthologs.

CompoundR1 GroupR2 Grouph-cGAS IC50 (nM)m-cGAS IC50 (nM)Cellular IC50 (µM, THP-1 IFNB1 mRNA)
G108 PyrazoleH--2.95
G140 Methyl-pyrazoleH14.04421.70
G150 2-Amino pyridineH10.2>10,0001.96
PF-06928215 (structure not fully disclosed)(structure not fully disclosed)4900-Inactive

Table 1: Structure-Activity Relationship of Pyrimidine-Based cGAS Inhibitors. Data compiled from primary research articles. The cellular IC50 values represent the concentration required to inhibit 50% of the interferon-β (IFNB1) mRNA induction in dsDNA-stimulated THP-1 cells.

CompoundBinding Affinity (KD, nM) to h-cGASMechanism of Action
G140 141 (in presence of ATP)ATP-uncompetitive, GTP-competitive
PF-06928215 135 (apo)Substrate-competitive

Table 2: Biophysical and Mechanistic Data for Selected cGAS Inhibitors. The binding affinity and mechanism of action provide further insight into the interaction of these inhibitors with the cGAS enzyme.

Experimental Protocols

The characterization of cGAS inhibitors relies on a suite of robust biochemical and cellular assays. The following are detailed protocols for the key experiments utilized in the SAR studies of the this compound series.

Biochemical Assay: RapidFire Mass Spectrometry (RF-MS) for cGAMP Quantification

This high-throughput assay directly measures the enzymatic product of cGAS, 2’3’-cGAMP, providing a precise quantification of inhibitor potency.

Materials:

  • Recombinant human or mouse cGAS

  • Double-stranded DNA (dsDNA, e.g., 100 bp)

  • ATP and GTP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT

  • Test compounds (e.g., this compound analogs) dissolved in DMSO

  • RapidFire High-Throughput Mass Spectrometry System

Procedure:

  • Prepare a reaction mixture containing assay buffer, dsDNA (25 nM), and cGAS enzyme.

  • Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the enzymatic reaction by adding a mixture of ATP and GTP (both at 50 µM).

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Quench the reaction by adding a stop solution (e.g., EDTA).

  • Analyze the samples using the RapidFire-MS system to quantify the amount of cGAMP produced.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cellular Assay: Quantification of Interferon-β (IFNB1) mRNA in THP-1 Cells

This assay assesses the ability of inhibitors to block cGAS-mediated signaling in a relevant human immune cell line.

Materials:

  • THP-1 human monocytic cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • dsDNA (e.g., Herring Testes DNA)

  • Transfection reagent (e.g., Lipofectamine)

  • Test compounds dissolved in DMSO

  • RNA extraction kit

  • qRT-PCR reagents (primers and probes for IFNB1 and a housekeeping gene, e.g., GAPDH)

Procedure:

  • Seed THP-1 cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with serial dilutions of the test compound or DMSO for 1-2 hours.

  • Transfect the cells with dsDNA using a suitable transfection reagent to activate the cGAS pathway.

  • Incubate the cells for an appropriate time to allow for IFNB1 mRNA expression (e.g., 6 hours).

  • Lyse the cells and extract total RNA using a commercial kit.

  • Perform reverse transcription to synthesize cDNA.

  • Quantify the relative expression of IFNB1 mRNA using qRT-PCR, normalizing to the expression of the housekeeping gene.

  • Calculate the percent inhibition of IFNB1 induction for each compound concentration compared to the DMSO control.

  • Determine the cellular IC50 value from the dose-response curve.

Mandatory Visualizations

To further elucidate the biological context and experimental design, the following diagrams were generated using the DOT language.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates cGAS_IN_1 This compound cGAS_IN_1->cGAS inhibits TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates IFN1 Type I Interferons IRF3->IFN1 induces transcription

Diagram 1: The cGAS-STING signaling pathway and the inhibitory action of this compound.

RF_MS_Workflow start Start reagents Prepare reaction mix: cGAS, dsDNA, Buffer start->reagents add_inhibitor Add this compound analogs (serial dilutions) reagents->add_inhibitor initiate_reaction Initiate with ATP/GTP add_inhibitor->initiate_reaction incubate Incubate at RT initiate_reaction->incubate quench Quench Reaction incubate->quench analyze Analyze cGAMP by RF-MS quench->analyze calculate Calculate % Inhibition analyze->calculate determine_ic50 Determine IC50 calculate->determine_ic50 end End determine_ic50->end

Diagram 2: Experimental workflow for the biochemical RF-MS assay.

Cellular_Assay_Workflow start Start seed_cells Seed THP-1 Cells start->seed_cells pretreat Pre-treat with this compound analogs seed_cells->pretreat transfect Transfect with dsDNA pretreat->transfect incubate Incubate transfect->incubate extract_rna Extract Total RNA incubate->extract_rna rt_qpcr qRT-PCR for IFNB1 mRNA extract_rna->rt_qpcr calculate Calculate % Inhibition rt_qpcr->calculate determine_ic50 Determine Cellular IC50 calculate->determine_ic50 end End determine_ic50->end

Diagram 3: Experimental workflow for the cellular cGAS inhibition assay.

An In-depth Technical Guide to the Binding Affinity of Inhibitors to cGAS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding affinity of small molecule inhibitors to cyclic GMP-AMP synthase (cGAS), a critical enzyme in the innate immune system. A detailed exploration of the experimental protocols used to quantify these interactions is presented, along with a summary of binding data for representative cGAS inhibitors.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2] cGAMP then binds to the adaptor protein STING (Stimulator of Interferon Genes) on the endoplasmic reticulum, initiating a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines.

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS (inactive) dsDNA->cGAS Binding cGAS_active cGAS (active) cGAS->cGAS_active Activation cGAMP 2'3'-cGAMP cGAS_active->cGAMP Synthesis ATP_GTP ATP + GTP STING STING cGAMP->STING Binding cGAS_IN_1 cGAS Inhibitor cGAS_IN_1->cGAS_active Inhibition STING_active STING (active) STING->STING_active Activation TBK1 TBK1 STING_active->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_p p-IRF3 IRF3->IRF3_p IFN_genes Type I IFN Genes IRF3_p->IFN_genes Nuclear Translocation & Transcription

Figure 1. Overview of the cGAS-STING signaling pathway and the point of inhibition.

Quantitative Binding Affinity of cGAS Inhibitors

InhibitorAssay TypeParameterValue (µM)Cell Type/Conditions
RU.521 Cellular AssayIC50~5RAW-Dual reporter cells[3]
Cellular AssayIC502.41 ± 0.87ISD-stimulated cGAS activation[4]
PF-06928215 Surface Plasmon Resonance (SPR)Kd0.2Direct binding to cGAS[5]
Functional AssayIC504.9cGAS activity inhibition[5]
Compound 15 Surface Plasmon Resonance (SPR)Kd171Direct binding to cGAS[5]
Functional AssayIC5078cGAS enzymatic activity[5]
Compound 16 Surface Plasmon Resonance (SPR)Kd78Direct binding to cGAS[5]
Functional AssayIC5069-125cGAS functional activity[5]
Compound 3 Isothermal Titration Calorimetry (ITC)Kd1.21Direct binding to cGAS[4]
Enzymatic AssayIC500.97cGAS enzymatic activity[4]
Cellular AssayIC500.51 ± 0.05ISD-stimulated cGAS activation[4]

Experimental Protocols for Determining Binding Affinity

A variety of biophysical and biochemical assays are employed to determine the binding affinity of inhibitors to cGAS. The following sections detail the methodologies for three common techniques: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

TR-FRET assays are a popular method for high-throughput screening of enzyme inhibitors.[6][7] These assays indirectly measure enzyme activity by detecting the product of the enzymatic reaction. In the context of cGAS, the product is 2'3'-cGAMP.

TR_FRET_Workflow TR-FRET Assay Workflow for cGAS Inhibition cluster_reaction Enzymatic Reaction cluster_detection Detection reagents cGAS Enzyme + dsDNA + ATP + GTP reaction_mix Reaction Mixture reagents->reaction_mix inhibitor Test Inhibitor (e.g., cGAS-IN-1) inhibitor->reaction_mix incubation1 Incubate at RT stop_solution Stop Solution incubation1->stop_solution Quench Reaction reaction_mix->incubation1 detection_mix Detection Mix (Eu-Antibody + Labeled cGAMP) stop_solution->detection_mix Add Detection Reagents incubation2 Incubate at RT detection_mix->incubation2 plate_reader TR-FRET Plate Reader incubation2->plate_reader Measure Signal

Figure 2. Workflow for a typical TR-FRET-based cGAS inhibitor screening assay.

Methodology:

A common approach utilizes a competitive immunoassay format.[6][8][9]

  • Reaction Setup: Recombinant human cGAS is incubated with a dsDNA activator, ATP, and GTP in an appropriate buffer system. The test inhibitor is added at varying concentrations.

  • Enzymatic Reaction: The reaction is allowed to proceed for a set time, typically 30-60 minutes, at room temperature or 37°C.[10]

  • Quenching: The reaction is stopped by the addition of a stop solution, often containing EDTA to chelate magnesium ions required for cGAS activity.[10]

  • Detection: A detection mixture is added, which contains a Europium (Eu3+) cryptate-labeled anti-cGAMP antibody (donor) and a labeled cGAMP analog (acceptor).

  • Signal Measurement: If cGAS was active, the produced cGAMP competes with the labeled cGAMP analog for binding to the antibody, leading to a decrease in the TR-FRET signal. The signal is read on a plate reader capable of time-resolved fluorescence measurements.[10]

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.[11][12] This method can provide kinetic data, including association (ka) and dissociation (kd) rates, from which the dissociation constant (Kd) can be calculated.

SPR_Workflow SPR Experimental Workflow for cGAS Binding cluster_preparation Surface Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis chip Sensor Chip immobilization Immobilize cGAS chip->immobilization inhibitor_flow Flow Inhibitor (Analyte) over surface immobilization->inhibitor_flow association Association Phase inhibitor_flow->association buffer_flow Flow Buffer association->buffer_flow dissociation Dissociation Phase buffer_flow->dissociation sensorgram Generate Sensorgram dissociation->sensorgram fitting Fit Data to Binding Model sensorgram->fitting kinetics Determine ka, kd, Kd fitting->kinetics

Figure 3. A generalized workflow for determining cGAS-inhibitor binding kinetics using SPR.

Methodology:

  • Surface Preparation: Recombinant cGAS is immobilized on a sensor chip surface.[13]

  • Analyte Injection: The inhibitor, dissolved in a suitable running buffer, is flowed over the sensor chip surface at various concentrations.

  • Association Phase: The binding of the inhibitor to the immobilized cGAS is monitored in real-time as an increase in the SPR signal.

  • Dissociation Phase: The inhibitor solution is replaced with running buffer, and the dissociation of the inhibitor from cGAS is monitored as a decrease in the SPR signal.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.[13]

ITC directly measures the heat changes that occur upon the binding of two molecules in solution.[14][15] It is a powerful technique that can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS), in a single experiment.[14]

ITC_Workflow ITC Experimental Workflow for cGAS Binding cluster_setup Instrument Setup cluster_titration Titration cluster_data_analysis Data Analysis cell Sample Cell: cGAS Solution injection Inject Inhibitor into cGAS cell->injection syringe Syringe: Inhibitor Solution syringe->injection heat_change Measure Heat Change injection->heat_change repeat Repeat Injections heat_change->repeat thermogram Generate Thermogram repeat->thermogram integration Integrate Peaks thermogram->integration binding_isotherm Plot Binding Isotherm integration->binding_isotherm fitting Fit to Binding Model binding_isotherm->fitting thermo_params Determine Kd, n, ΔH, ΔS fitting->thermo_params

Figure 4. The process of measuring the thermodynamics of cGAS-inhibitor interaction using ITC.

Methodology:

  • Sample Preparation: Solutions of cGAS and the inhibitor are prepared in the same buffer to minimize heats of dilution.[15] The samples should be degassed to prevent air bubbles.[14]

  • Loading: The cGAS solution is loaded into the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.

  • Titration: Small aliquots of the inhibitor are injected into the cGAS solution at regular intervals.

  • Heat Measurement: The heat released or absorbed during each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the inhibitor to cGAS to generate a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.

Conclusion

The determination of the binding affinity of inhibitors to cGAS is a cornerstone of drug discovery efforts targeting the cGAS-STING pathway. Techniques such as TR-FRET, SPR, and ITC provide robust and quantitative data that are essential for the characterization and optimization of lead compounds. While the specific inhibitor "this compound" remains to be fully characterized in publicly available literature, the methodologies and data for other inhibitors presented in this guide provide a solid framework for understanding and evaluating the interaction of any small molecule with cGAS.

References

An In-depth Technical Guide to the Enzymatic Inhibition of cGAS by cGAS-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, making cGAS a prime therapeutic target. This technical guide provides a comprehensive overview of cGAS-IN-1, a flavonoid inhibitor of cGAS. We will delve into its inhibitory properties, the methodologies used to characterize its activity, and the broader context of the cGAS-STING signaling cascade.

Introduction to the cGAS-STING Pathway

The cGAS-STING signaling pathway is a fundamental mechanism of the innate immune system that detects the presence of DNA in the cytoplasm, a danger signal associated with infection or cellular damage.[1] Upon binding to double-stranded DNA (dsDNA), cGAS becomes activated and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][3] cGAMP then binds to the STING protein, an endoplasmic reticulum-resident transmembrane protein.[4] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons and other pro-inflammatory cytokines, mounting an anti-viral and inflammatory response.[3]

This compound: A Flavonoid Inhibitor of cGAS

This compound is a flavonoid compound identified as an inhibitor of cyclic GMP-AMP Synthase (cGAS).[6] By blocking the enzymatic activity of cGAS, this compound has the potential to mitigate the inflammatory responses associated with aberrant cGAS activation, making it a valuable tool for research and a potential starting point for the development of therapeutics for immune-mediated inflammatory diseases.[6]

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against both human and mouse cGAS enzymes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound Target Species Assay Type IC50 (µM)
This compoundHuman cGASBiochemical2.28[6]
This compoundMouse cGASBiochemical1.44[6]

Experimental Protocols

The characterization of cGAS inhibitors like this compound relies on robust and reproducible experimental protocols. This section details the methodologies for a biochemical cGAS inhibition assay and a cell-based assay to assess cGAS-STING pathway activation.

In Vitro Biochemical cGAS Inhibition Assay

This protocol describes a method to determine the IC50 value of a cGAS inhibitor in a biochemical setting by measuring the production of cGAMP.

Principle: Recombinant cGAS is incubated with dsDNA, ATP, and GTP in the presence of varying concentrations of the inhibitor. The amount of cGAMP produced is then quantified using methods such as ELISA, TR-FRET, or LC-MS.

Materials:

  • Recombinant human or mouse cGAS

  • Double-stranded DNA (e.g., Herring Testes DNA)

  • ATP and GTP solutions

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well assay plates

  • cGAMP detection kit (ELISA or TR-FRET based) or access to LC-MS instrumentation

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant (typically ≤1%).

  • Reaction Setup:

    • Add the diluted inhibitor or vehicle control (DMSO in Assay Buffer) to the wells of the assay plate.

    • Prepare a master mix containing recombinant cGAS and dsDNA in Assay Buffer and add it to each well.

    • Initiate the enzymatic reaction by adding a master mix of ATP and GTP in Assay Buffer to all wells.

    • Typical final concentrations for reactants are:

      • Recombinant cGAS: 10-50 nM

      • dsDNA: 5-10 ng/µL

      • ATP: 100 µM

      • GTP: 100 µM

  • Incubation: Gently mix the plate and incubate at 37°C for 30-90 minutes. The optimal incubation time should be determined to ensure the reaction is within the linear range.

  • Reaction Termination: Stop the reaction according to the cGAMP detection kit manufacturer's instructions (e.g., by adding EDTA).

  • cGAMP Quantification: Measure the amount of cGAMP produced in each well using a suitable detection method.

  • Data Analysis: Plot the percentage of cGAS inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based cGAS-STING Pathway Activation Assay

This protocol outlines a method to assess the ability of an inhibitor to block cGAS-STING signaling in a cellular context.

Principle: Cells are transfected with dsDNA to activate the cGAS-STING pathway in the presence or absence of the inhibitor. Pathway activation is then measured by quantifying the expression of downstream target genes (e.g., IFNB1, CXCL10) via RT-qPCR or by measuring the phosphorylation of key signaling proteins (e.g., TBK1, IRF3) by Western blot.

Materials:

  • Mammalian cell line expressing the cGAS-STING pathway (e.g., THP-1, MEFs)

  • Cell culture medium and supplements

  • dsDNA for transfection (e.g., synthetic 80-mer dsDNA)

  • Transfection reagent (e.g., Lipofectamine)

  • Test inhibitor (e.g., this compound)

  • Reagents for RNA extraction and RT-qPCR or protein lysis and Western blotting

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 1-4 hours).

  • dsDNA Transfection:

    • Prepare dsDNA-transfection reagent complexes according to the manufacturer's protocol.

    • Add the complexes to the cells to stimulate the cGAS-STING pathway.

  • Incubation: Incubate the cells for a period sufficient to induce downstream gene expression or protein phosphorylation (e.g., 6-24 hours).

  • Endpoint Analysis:

    • RT-qPCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of target genes.

    • Western Blot: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated TBK1, IRF3, or STING.

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene for RT-qPCR data. For Western blot data, quantify band intensities. Compare the levels of pathway activation in inhibitor-treated cells to the vehicle-treated control to determine the inhibitory effect.

Visualizing Key Processes

Diagrams are essential for understanding the complex relationships in signaling pathways and experimental procedures.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er_golgi ER / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activation cGAS_IN_1 This compound cGAS_IN_1->cGAS Inhibition TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes Induction Transcription Transcription IFN_genes->Transcription cGAS_Inhibition_Assay_Workflow start Start inhibitor_prep Prepare this compound Serial Dilution start->inhibitor_prep reaction_setup Set up Reaction: - Recombinant cGAS - dsDNA - ATP/GTP - Inhibitor inhibitor_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation termination Terminate Reaction incubation->termination detection Quantify cGAMP (ELISA, TR-FRET, or LC-MS) termination->detection analysis Data Analysis and IC50 Calculation detection->analysis end End analysis->end Cellular_Assay_Workflow start Start seed_cells Seed Cells start->seed_cells inhibitor_treatment Pre-treat with this compound seed_cells->inhibitor_treatment transfection Transfect with dsDNA inhibitor_treatment->transfection incubation Incubate transfection->incubation endpoint Endpoint Analysis incubation->endpoint rt_qpcr RT-qPCR: Measure Gene Expression (IFNB1, CXCL10) endpoint->rt_qpcr western_blot Western Blot: Detect Protein Phosphorylation (pTBK1, pIRF3) endpoint->western_blot analysis Data Analysis rt_qpcr->analysis western_blot->analysis end End analysis->end

References

A Technical Guide to the Role of cGAS Inhibitors in Innate Immunity: Featuring the Model Compound RU.521

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory and antiviral response. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a promising therapeutic target. This technical guide provides an in-depth overview of the role of cGAS inhibitors in modulating innate immunity, with a focus on the well-characterized model compound, RU.521, as a representative example in the absence of public data for a specific "cGAS-IN-1". We will delve into its mechanism of action, present quantitative data on its inhibitory activity, provide detailed experimental protocols for its characterization, and visualize the key signaling pathways and experimental workflows.

Introduction to the cGAS-STING Pathway

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Cytosolic double-stranded DNA (dsDNA) is a potent danger signal, indicating the presence of invading pathogens or cellular damage. The primary sensor for cytosolic dsDNA is the enzyme cyclic GMP-AMP synthase (cGAS).[1]

Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to the adaptor protein, stimulator of interferon genes (STING), which is located on the endoplasmic reticulum (ER). This binding event triggers a signaling cascade, leading to the activation of TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines. This response is crucial for orchestrating an effective immune defense.

The Role of cGAS Inhibitors in Modulating Innate Immunity

Given the central role of the cGAS-STING pathway in inflammation, inhibitors of cGAS present a promising therapeutic strategy for a range of autoimmune and inflammatory conditions where the pathway is aberrantly activated. By blocking the production of cGAMP, cGAS inhibitors can effectively dampen the downstream inflammatory cascade.

RU.521: A Model cGAS Inhibitor

RU.521 is a potent and selective small-molecule inhibitor of cGAS.[2] It has been shown to inhibit both human and mouse cGAS, making it a valuable tool for preclinical research.[3] RU.521 acts as a direct inhibitor by binding to the cGAS enzyme, thereby preventing the synthesis of cGAMP.[4] This leads to a reduction in the production of type I interferons and other inflammatory cytokines in response to cytosolic DNA.[1][4]

Quantitative Data for RU.521

The inhibitory potency of RU.521 has been quantified across various assays and cell types. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

Parameter Value Assay/Cell Line Species Reference
IC50 ~0.8 µMHT-DNA-activated THP-1 cellsHuman[3][5]
IC50 0.7 µMMurine RAW 264.7 cellsMouse[2][3]
IC50 0.11 µMcGAS enzymatic assayMouse[6][7]
IC50 2.94 µMcGAS enzymatic assayHuman[6]
Kd 36.2 nMcGAS/dsDNA complexNot Specified[2][8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP catalyzes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates RU521 RU.521 RU521->cGAS inhibits TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN1 Type I Interferons (IFN-β, etc.) pIRF3->IFN1 induces transcription

cGAS-STING signaling pathway with RU.521 inhibition point.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay recombinant_cGAS Recombinant cGAS incubate_invitro Incubate at 37°C recombinant_cGAS->incubate_invitro dsDNA_stim dsDNA dsDNA_stim->incubate_invitro ATP_GTP_reagents ATP + GTP ATP_GTP_reagents->incubate_invitro RU521_invitro RU.521 (or test compound) RU521_invitro->incubate_invitro reaction_buffer Reaction Buffer reaction_buffer->incubate_invitro detect_cGAMP Detect cGAMP (e.g., HPLC, ELISA) incubate_invitro->detect_cGAMP calc_IC50_invitro Calculate IC50 detect_cGAMP->calc_IC50_invitro cells Reporter Cells (e.g., THP-1 Lucia ISG) pretreat_RU521 Pre-treat with RU.521 cells->pretreat_RU521 stimulate_DNA Stimulate with dsDNA (e.g., HT-DNA) pretreat_RU521->stimulate_DNA incubate_cellular Incubate for 24h stimulate_DNA->incubate_cellular measure_reporter Measure Reporter (e.g., Luciferase) incubate_cellular->measure_reporter measure_cytokines Measure Cytokines (ELISA/RT-qPCR) incubate_cellular->measure_cytokines calc_IC50_cellular Calculate IC50 measure_reporter->calc_IC50_cellular measure_cytokines->calc_IC50_cellular

Experimental workflow for evaluating a cGAS inhibitor.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of cGAS inhibitors like RU.521.

5.1. In Vitro cGAS Enzymatic Activity Assay

This assay directly measures the enzymatic activity of purified cGAS and its inhibition by a test compound.

  • Reagents and Materials:

    • Recombinant human or mouse cGAS protein

    • Double-stranded DNA (dsDNA) (e.g., 45 bp interferon stimulatory DNA - ISD)

    • ATP and GTP solutions

    • cGAS inhibitor (e.g., RU.521)

    • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 0.1 mM ZnCl2[9]

    • Method for cGAMP detection (e.g., HPLC, competitive ELISA, or TR-FRET based assay)[9][10][11]

  • Protocol:

    • Prepare a reaction mixture containing the reaction buffer, dsDNA (e.g., 3 µM), ATP (e.g., 50 µM), and GTP (e.g., 50 µM).[9]

    • Add varying concentrations of the cGAS inhibitor (e.g., RU.521) or vehicle (DMSO) to the reaction mixture.

    • Initiate the reaction by adding recombinant cGAS (e.g., 0.2 µM).[9]

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[9]

    • Stop the reaction (e.g., by heating at 95°C for 5 minutes or using a stop solution).[9][11]

    • Quantify the amount of cGAMP produced using a suitable detection method.

    • Plot the cGAMP concentration against the inhibitor concentration to determine the IC50 value.

5.2. Cell-Based Reporter Assay for cGAS Activity

This assay measures the downstream signaling of cGAS activation in a cellular context using a reporter cell line.

  • Reagents and Materials:

    • THP-1-Dual™ Lucia ISG reporter cells (InvivoGen)[12][13]

    • Cell culture medium (e.g., RPMI 1640 with supplements)[3]

    • dsDNA stimulus (e.g., Herring Testis DNA - HT-DNA)[3]

    • Transfection reagent (e.g., Lipofectamine LTX)[3]

    • cGAS inhibitor (e.g., RU.521)

    • Luciferase detection reagent (e.g., QUANTI-Luc™)[12]

  • Protocol:

    • Seed THP-1-Dual™ Lucia ISG cells in a 96-well plate at a density of approximately 40,000 cells per well.[14]

    • Pre-treat the cells with varying concentrations of the cGAS inhibitor or vehicle for 1-3 hours.[14][15]

    • Prepare the dsDNA-transfection reagent complex according to the manufacturer's protocol.

    • Stimulate the cells by adding the dsDNA complex.

    • Incubate the plate at 37°C with 5% CO2 for 24 hours.[3][14]

    • Measure the luciferase activity in the cell supernatant using a luminometer.[3][14]

    • Calculate the percentage of inhibition and determine the IC50 value.

5.3. Cytokine Release Assay

This assay quantifies the production of key inflammatory cytokines, such as IFN-β, upon cGAS activation and its inhibition.

  • Reagents and Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1).[3]

    • Cell culture medium.

    • dsDNA stimulus (e.g., HT-DNA) and transfection reagent.[3]

    • cGAS inhibitor (e.g., RU.521).

    • ELISA kit for the cytokine of interest (e.g., human IFN-β) or reagents for RT-qPCR.[3][15]

  • Protocol:

    • Isolate and culture PBMCs or seed THP-1 cells in a culture plate.

    • Pre-treat the cells with the cGAS inhibitor or vehicle.

    • Stimulate the cells with transfected dsDNA.

    • Incubate for an appropriate time to allow cytokine production (e.g., 6-24 hours).[3][15]

    • For ELISA: Collect the cell culture supernatant and perform the ELISA according to the manufacturer's instructions to quantify the secreted cytokine concentration.[15]

    • For RT-qPCR: Lyse the cells, extract RNA, and perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of the target cytokine gene (e.g., IFNB1).[3][15]

    • Analyze the data to determine the effect of the inhibitor on cytokine production.

Conclusion

The cGAS-STING pathway is a pivotal axis in innate immunity, and its overactivation is linked to a spectrum of inflammatory diseases. The development of cGAS inhibitors, exemplified by molecules like RU.521, offers a targeted approach to mitigating this pathological inflammation. This guide has provided a comprehensive technical overview of the role of cGAS inhibitors, their mechanism of action, quantitative assessment, and the detailed experimental protocols essential for their evaluation. The methodologies and visualizations presented herein are intended to serve as a valuable resource for researchers and professionals in the field of immunology and drug discovery, facilitating the advancement of novel therapeutics targeting the cGAS-STING pathway.

References

Investigating the Cellular Uptake and Activity of cGAS Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of pathogen infection and cellular damage. Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING and triggers a downstream signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant activation of the cGAS-STING pathway by self-DNA is implicated in the pathophysiology of various autoimmune and inflammatory diseases. Consequently, the development of small-molecule inhibitors of cGAS is a promising therapeutic strategy.

A critical challenge in the development of effective cGAS inhibitors is ensuring their efficient uptake into cells to reach their cytosolic target. Often, potent inhibitors in biochemical assays show significantly lower efficacy in cell-based assays, a discrepancy largely attributed to poor cell permeability. This technical guide provides a comprehensive overview of the methodologies used to assess the cellular activity of cGAS inhibitors, which serves as an indirect measure of their cellular uptake and target engagement. As there is no publicly available information on a specific molecule named "cGAS-IN-1," this guide will use known cGAS inhibitors, such as G140, as representative examples to illustrate the experimental protocols and data presentation.

Data Presentation: Cellular Activity of a Representative cGAS Inhibitor

The cellular activity of a cGAS inhibitor is typically evaluated by its ability to suppress the production of interferon-stimulated genes (ISGs) in response to a cGAS-activating stimulus. The half-maximal inhibitory concentration (IC50) in a cellular context is a key parameter. Additionally, assessing cellular toxicity (e.g., the half-maximal lethal dose, LD50) is crucial to determine the therapeutic window.

Table 1: Cellular Activity and Toxicity of a Representative cGAS Inhibitor (based on G140 data)

CompoundCell LineAssay TypeCellular IC50 (µM)Cellular LD50 (µM)Therapeutic Index (LD50/IC50)
This compound (e.g., G140)Human THP-1 monocytesIFNB1 mRNA expression1.70>100>58.8
This compound (e.g., G140)Human THP-1 monocytesCXCL10 mRNA expression~1.70>100>58.8
This compound (e.g., G140)Primary Human MacrophagesIFNB1 mRNA expression≤1.0Not ReportedNot Reported

Data presented is based on published findings for the cGAS inhibitor G140 and serves as a template for the evaluation of "this compound".[1][2]

Experimental Protocols

Cell-Based cGAS Inhibition Assay

This assay determines the potency of a cGAS inhibitor in a cellular environment by measuring the inhibition of dsDNA-induced interferon gene expression.

a. Cell Culture and Plating:

  • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seed THP-1 cells in 24-well plates at a density of 2.5 x 10^5 cells per well.

  • Differentiate the cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

b. Inhibitor Treatment:

  • Prepare a serial dilution of the cGAS inhibitor (e.g., this compound) in DMSO. The final DMSO concentration in the cell culture should be kept below 0.5%.

  • Pre-incubate the differentiated THP-1 cells with the desired concentrations of the inhibitor for 1-2 hours at 37°C.

c. cGAS Pathway Activation:

  • Stimulate the cGAS pathway by transfecting a cGAS ligand, such as herring testis DNA (HT-DNA) or a long dsDNA fragment, into the cells.

  • Use a transfection reagent like Lipofectamine 3000 according to the manufacturer's protocol to deliver the dsDNA into the cytoplasm. A typical concentration is 1-2 µg/mL of dsDNA.

  • Include appropriate controls: a vehicle control (DMSO), a positive control (dsDNA transfection without inhibitor), and a negative control (transfection reagent alone).

d. Incubation and Cell Lysis:

  • Incubate the cells for 6-8 hours at 37°C to allow for the induction of interferon-stimulated genes.

  • After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer for RNA extraction.

e. Gene Expression Analysis by qRT-PCR:

  • Extract total RNA from the cell lysates using a commercial RNA isolation kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using primers and probes specific for the target genes (e.g., IFNB1, CXCL10) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

  • Calculate the relative gene expression using the ΔΔCt method.

f. Data Analysis:

  • Plot the normalized gene expression against the logarithm of the inhibitor concentration.

  • Determine the cellular IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[1][2]

Cellular Toxicity Assay

This assay is performed to determine the concentration at which the inhibitor becomes toxic to the cells.

a. Cell Plating and Inhibitor Treatment:

  • Plate THP-1 cells in a 96-well plate at a density of 1 x 10^4 cells per well and differentiate with PMA as described above.

  • Treat the cells with a serial dilution of the cGAS inhibitor for a period that reflects the duration of the efficacy assay (e.g., 24 hours).

b. Viability Assessment:

  • Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Alternatively, use an MTT or XTT assay, which measures the metabolic reduction of a tetrazolium salt by viable cells.

c. Data Analysis:

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

  • Calculate the LD50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability.

Mandatory Visualizations

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAS_active Active cGAS (Dimer) cGAS->cGAS_active Dimerization cGAMP 2'3'-cGAMP cGAS_active->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING_ER STING (Dimer) cGAMP->STING_ER Binds cGAS_IN_1 This compound cGAS_IN_1->cGAS_active Inhibits STING_Golgi Activated STING STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 ISGs Interferon Stimulated Genes (e.g., IFNB1, CXCL10) pIRF3->ISGs Induces Transcription

Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Cellular cGAS Inhibition Assay

Experimental_Workflow start Start plate_cells Seed and Differentiate THP-1 Cells in 24-well Plates start->plate_cells add_inhibitor Pre-incubate with Serial Dilutions of this compound (1-2 hours) plate_cells->add_inhibitor transfect_dna Transfect with dsDNA to Activate cGAS add_inhibitor->transfect_dna incubate Incubate for 6-8 hours transfect_dna->incubate lyse_cells Lyse Cells and Extract Total RNA incubate->lyse_cells cDNA_synthesis Reverse Transcription to Synthesize cDNA lyse_cells->cDNA_synthesis qRT_PCR Perform qRT-PCR for IFNB1 and Housekeeping Gene cDNA_synthesis->qRT_PCR analyze_data Calculate Relative Gene Expression (ΔΔCt Method) qRT_PCR->analyze_data plot_curve Plot Dose-Response Curve analyze_data->plot_curve calculate_ic50 Determine Cellular IC50 plot_curve->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the cellular IC50 of a cGAS inhibitor.

References

An In-depth Technical Guide to cGAS-IN-1 and STING Pathway Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the cGAS-STING signaling pathway and the inhibitory effects of cGAS-IN-1. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to investigate this critical innate immune pathway. The content includes a summary of quantitative data for key cGAS inhibitors, detailed experimental protocols, and visualizations of the core signaling and experimental workflows.

Core Concepts: The cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of pathogen infection or cellular damage.[1][2][3][4] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][5][6][7][8] cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum.[7] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[7] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][5][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][5][7]

This compound: A Tool for Probing the cGAS-STING Pathway

This compound, also known as PF-06928215, is a high-affinity inhibitor of cGAS.[2][9] By directly targeting the enzymatic activity of cGAS, this compound prevents the synthesis of cGAMP, thereby blocking the downstream activation of the STING pathway. This makes this compound a valuable tool for studying the physiological and pathological roles of cGAS-STING signaling in various contexts, including autoimmune diseases, viral infections, and cancer.

Data Presentation: Quantitative Analysis of cGAS Inhibitors

The following table summarizes the inhibitory potency of this compound and other notable cGAS inhibitors, providing a comparative view of their efficacy.

CompoundTargetAssay TypeIC50Reference
This compound (PF-06928215) Human cGASBiochemical4.9 µM[2][9]
G140Human cGASBiochemical14.0 nM[1]
G140Mouse cGASBiochemical442 nM[1]
G140Human THP1 cells (IFNB1 mRNA)Cell-based1.7 µM[1]
G140Human THP1 cells (NF-κB reporter)Cell-based1.36 µM[1]
cGAS-IN-4Human cGASBiochemicalNot specified, but orally active[9]

Mandatory Visualizations

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er_golgi ER / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binding & Activation cGAS_IN_1 This compound cGAS_IN_1->cGAS Inhibition TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocation IFN_genes Type I IFN Genes pIRF3_nuc->IFN_genes Transcription

Caption: The cGAS-STING signaling cascade and the inhibitory action of this compound.

Experimental Workflow: In Vitro cGAS Inhibition Assay

cGAS_Inhibition_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection & Analysis reagents Prepare Reagents: - Serial dilution of this compound - Recombinant h-cGAS - dsDNA - ATP/GTP mix plate_setup Assay Plate Setup: - Add this compound/vehicle - Add cGAS/dsDNA mix reagents->plate_setup initiation Initiate Reaction: - Add ATP/GTP mix plate_setup->initiation incubation Incubate at 37°C initiation->incubation quantification Quantify 2'3'-cGAMP (e.g., ELISA, FP, LC-MS) incubation->quantification analysis Data Analysis: - Normalize to controls - Plot dose-response curve quantification->analysis ic50 Determine IC50 Value analysis->ic50

Caption: Workflow for determining the IC50 of a cGAS inhibitor in vitro.

Logical Relationship: Target Engagement Confirmation

Target_Engagement_Logic cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_observation Observation cluster_conclusion Conclusion hypothesis This compound binds to cGAS in cells cetsa Cellular Thermal Shift Assay (CETSA) hypothesis->cetsa observation Increased thermal stability of cGAS in the presence of this compound cetsa->observation conclusion Confirmation of Target Engagement observation->conclusion

Caption: Logic for confirming this compound target engagement using CETSA.

Experimental Protocols

In Vitro cGAS Inhibition Biochemical Assay

This protocol is adapted from methodologies used for characterizing cGAS inhibitors like G140 and can be applied to this compound.[1]

Principle: The assay measures the production of 2'3'-cGAMP by recombinant human cGAS in the presence of dsDNA, ATP, and GTP, and varying concentrations of the inhibitor. The amount of cGAMP produced is quantified to determine the inhibitor's IC50 value.

Materials:

  • Recombinant human cGAS (h-cGAS)

  • Double-stranded DNA (e.g., Herring Testes DNA)

  • ATP and GTP

  • This compound

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35)

  • DMSO

  • 384-well assay plates

  • cGAMP detection kit (e.g., competitive ELISA, TR-FRET, or Fluorescence Polarization assay)

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

  • Reagent Preparation:

    • Thaw recombinant h-cGAS, dsDNA, ATP, and GTP on ice.

    • Prepare a master mix of h-cGAS and dsDNA in Assay Buffer.

    • Prepare a master mix of ATP and GTP in Assay Buffer.

  • Assay Plate Setup:

    • Add the serially diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the assay plate.

    • Add the cGAS/dsDNA master mix to each well.

    • Include control wells:

      • No Enzyme Control: Assay Buffer without cGAS.

      • 100% Activity Control: Vehicle control instead of this compound.

      • No DNA Control: Assay Buffer without dsDNA.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the ATP/GTP master mix to all wells.

    • Mix the plate gently.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction stays within the linear range.

  • cGAMP Quantification:

    • Stop the reaction according to the detection kit's instructions.

    • Quantify the amount of 2'3'-cGAMP produced in each well using a validated method such as a competitive ELISA or a fluorescence polarization assay.[10][11][12]

  • Data Analysis:

    • Subtract the background signal (No Enzyme Control) from all other readings.

    • Normalize the data to the 100% Activity Control.

    • Plot the normalized cGAMP production as a function of the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Cellular Assay for STING Pathway Activation and Inhibition

This protocol describes how to assess the effect of this compound on STING pathway activation in a cellular context.[13][14]

Principle: Cells are pre-treated with this compound and then stimulated with cytosolic dsDNA to activate the cGAS-STING pathway. The inhibitory effect of this compound is determined by measuring downstream readouts of STING activation, such as the phosphorylation of TBK1 and STING, or the expression of IFN-I genes.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • dsDNA (e.g., Herring Testes DNA or synthetic dsDNA oligonucleotides)

  • Transfection reagent (e.g., Lipofectamine)

  • PBS

  • Lysis buffer for Western blotting or RNA extraction kit

  • Antibodies for Western blotting: anti-pTBK1 (Ser172), anti-TBK1, anti-pSTING (Ser366), anti-STING, and a loading control (e.g., anti-β-actin).

  • Reagents for RT-qPCR: reverse transcriptase, primers for IFNB1 and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Cell Culture and Treatment:

    • Culture THP-1 cells to the desired density.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • STING Pathway Activation:

    • Prepare dsDNA-transfection reagent complexes according to the manufacturer's instructions.

    • Add the complexes to the cells to induce cytosolic dsDNA stimulation.

    • Incubate for a specified time (e.g., 4-6 hours for protein phosphorylation, 6-12 hours for gene expression).

  • Sample Collection and Analysis:

    • For Western Blotting:

      • Harvest cells and lyse them in lysis buffer containing protease and phosphatase inhibitors.

      • Determine protein concentration and perform SDS-PAGE.

      • Transfer proteins to a membrane and probe with primary antibodies against pTBK1, pSTING, and total proteins.

      • Visualize bands using a suitable detection method.

    • For RT-qPCR:

      • Harvest cells and extract total RNA.

      • Synthesize cDNA using reverse transcriptase.

      • Perform quantitative PCR using primers for IFNB1 and the housekeeping gene.

  • Data Analysis:

    • Western Blot: Densitometrically quantify the bands for phosphorylated proteins and normalize to the total protein levels.

    • RT-qPCR: Calculate the relative mRNA expression of IFNB1 using the ΔΔCt method, normalized to the housekeeping gene.

    • Compare the results from this compound-treated cells to the vehicle-treated, stimulated control to determine the extent of inhibition.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a method to confirm the direct binding of this compound to cGAS within cells.[15][16][17]

Principle: Ligand binding can stabilize a target protein against thermal denaturation. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. An increase in the melting temperature of the target protein in the presence of the ligand indicates target engagement.

Materials:

  • Cell line expressing endogenous cGAS

  • This compound

  • DMSO

  • PBS

  • Lysis buffer

  • Antibody against cGAS for Western blotting

  • PCR tubes and a thermocycler

Procedure:

  • Cell Treatment:

    • Harvest cells and resuspend them in culture medium.

    • Treat one aliquot of cells with this compound at a desired concentration and another with vehicle (DMSO).

    • Incubate at 37°C for 1 hour.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble cGAS in each sample by Western blotting using an anti-cGAS antibody.

  • Data Analysis:

    • Quantify the band intensities for cGAS at each temperature for both the this compound-treated and vehicle-treated samples.

    • Plot the percentage of soluble cGAS as a function of temperature for both conditions.

    • A shift of the melting curve to a higher temperature in the presence of this compound confirms target engagement.

References

Engaged: A Technical Guide to Confirming cGAS-IN-1 Target Interaction in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies required to confirm target engagement of cGAS inhibitors, using the well-characterized inhibitor RU.521 as a primary example, within the complex environment of primary cells. Direct confirmation of target binding and downstream pathway modulation is a critical step in the development of potent and specific cGAS-targeted therapeutics.

The cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage.[1] Upon binding to dsDNA, cGAS is activated and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[2][3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This binding event triggers a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor IRF3, which then dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-I), such as IFN-β, and other inflammatory cytokines.[3][4]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAS_active Active cGAS cGAS->cGAS_active Activation cGAMP 2'3'-cGAMP cGAS_active->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING STING cGAMP->STING Binds RU521 cGAS-IN-1 (RU.521) RU521->cGAS_active Inhibits STING_active Active STING STING->STING_active Activation & Translocation TBK1 TBK1 STING_active->TBK1 TBK1_active p-TBK1 TBK1->TBK1_active Activation IRF3 IRF3 TBK1_active->IRF3 Phosphorylates IRF3_dimer p-IRF3 Dimer IFNB IFN-β Gene IRF3_dimer->IFNB Induces Transcription Transcription IFNB->Transcription pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->IRF3_dimer Dimerization

Figure 1. The cGAS-STING signaling pathway and the inhibitory action of this compound.

Measuring Target Engagement in Primary Cells

Confirming that a cGAS inhibitor reaches and binds to its intracellular target in primary cells is paramount. This can be assessed through direct and indirect methods.

Indirect Measurement of Target Engagement: Downstream Readouts

The most direct indicator of cGAS inhibition is a reduction in its enzymatic product, cGAMP, and the subsequent suppression of downstream signaling events. The inhibitor RU.521 has been shown to potently inhibit both human and mouse cGAS in various cell lines and primary cells.[2][3]

Quantitative Data Summary: RU.521 Inhibition in Human Primary Cells

Cell TypeAssayReadoutIC50 / ConcentrationResultReference
Human PBMCsRT-qPCRIFNB1 mRNA0.8 µM (IC50)Significant reduction in dsDNA-induced IFNB1 expression[2]
Human PBMCsRT-qPCRIFNB1 mRNA3.0 µM (IC90)Stronger reduction in dsDNA-induced IFNB1 expression[2]
M1-differentiated MacrophagesELISASecreted IFN-βNot specifiedSignificant reduction in dsDNA-induced IFN-β secretion[2]
THP-1 (human monocytic cell line)Luciferase ReporterType I IFN activity~0.8 µMDose-dependent inhibition of dsDNA-induced IFN response[2]

Experimental Workflow: Downstream Readout Analysis

Downstream_Workflow cluster_analysis Analysis start Isolate Human PBMCs culture Culture & Differentiate (e.g., to M1 Macrophages) start->culture treat Treat cells with this compound (e.g., RU.521) at various concentrations + Vehicle Control culture->treat stimulate Stimulate with dsDNA (e.g., Herring Testes DNA) treat->stimulate incubate Incubate (24h) stimulate->incubate lcms Measure Intracellular cGAMP (LC-MS/MS) incubate->lcms qpcr Measure IFNB1 mRNA (RT-qPCR) incubate->qpcr elisa Measure Secreted IFN-β (ELISA) incubate->elisa

Figure 2. Experimental workflow for assessing downstream effects of cGAS inhibition.

Direct Measurement of Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein in a cellular context. The principle is based on ligand-induced thermal stabilization; a protein bound to a ligand will be more resistant to heat-induced denaturation and aggregation.

Experimental Workflow: cGAS CETSA

CETSA_Workflow start Culture Primary Cells (e.g., PBMCs) treat Treat cells with this compound or Vehicle (DMSO) start->treat incubate Incubate (e.g., 1-3h at 37°C) treat->incubate aliquot Aliquot cell suspension into PCR tubes incubate->aliquot heat Heat aliquots across a temperature gradient (e.g., 40-65°C for 3 min) aliquot->heat cool Cool to room temperature heat->cool lyse Lyse cells (e.g., freeze-thaw cycles) cool->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect supernatant (soluble protein fraction) centrifuge->collect analyze Analyze for soluble cGAS (Western Blot or other method) collect->analyze

Figure 3. General experimental workflow for a cGAS Cellular Thermal Shift Assay.

Experimental Protocols

Protocol: Inhibition of dsDNA-induced IFN-β Production in Human PBMCs

This protocol is adapted from studies on RU.521.[2]

  • Cell Isolation and Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation. Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Compound Treatment: Seed 1.5 x 10^5 PBMCs per well in a 96-well plate. Pre-treat cells with a dose range of this compound (e.g., 0.01 µM to 30 µM for RU.521) or vehicle control (DMSO) for 1 hour at 37°C.

  • Stimulation: Prepare a complex of Herring Testes (HT) DNA (e.g., 0.17 µg) and a transfection reagent like Lipofectamine LTX according to the manufacturer's protocol. Add the DNA complex to the cells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Analysis:

    • RT-qPCR for IFNB1 mRNA: Harvest cells, extract total RNA, and perform reverse transcription to generate cDNA. Quantify IFNB1 transcript levels using quantitative PCR, normalizing to a housekeeping gene (e.g., GAPDH).

    • ELISA for Secreted IFN-β: Collect the cell culture supernatant and quantify the concentration of secreted IFN-β protein using a commercial ELISA kit according to the manufacturer's instructions.

Protocol: Measurement of Intracellular cGAMP by LC-MS/MS

This protocol is a direct measure of cGAS enzymatic activity in cells.[2]

  • Cell Culture and Treatment: Plate cells (e.g., 2 x 10^6 cells) and treat with the desired concentrations of this compound (e.g., 0.8 µM and 4 µM for RU.521) or vehicle control.

  • Stimulation: Transfect cells with HT-DNA to stimulate cGAS activity.

  • Incubation: Incubate for 24 hours at 37°C.

  • Metabolite Extraction:

    • Wash cells with ice-cold PBS.

    • Add 500 µL of ice-cold 80% methanol.

    • Scrape cells and transfer the lysate to a microfuge tube.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry using a speed vacuum concentrator.

  • LC-MS/MS Analysis:

    • Resuspend the dried pellet in 50 µL of an appropriate buffer (e.g., 50% acetonitrile/water).

    • Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Detect and quantify cGAMP based on its specific mass-to-charge ratio and retention time, using a standard curve generated with synthetic cGAMP.[2]

Protocol: cGAS Cellular Thermal Shift Assay (CETSA) by Western Blot

This is a representative protocol for assessing direct target engagement.

  • Cell Preparation and Treatment: Culture a sufficient number of primary cells (e.g., 1 x 10^7 cells per condition). Treat one batch of cells with a high concentration of this compound (e.g., 10-30 µM) and another with vehicle (DMSO) for 1-3 hours at 37°C.

  • Heating: Aliquot 100 µL of each cell suspension into separate PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat for 3 minutes across a range of temperatures (e.g., 40°C to 65°C), followed by cooling at 25°C for 3 minutes.

  • Lysis: Lyse the cells by performing 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Normalize the total protein loaded for each sample and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for cGAS.

    • Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Incubate with a secondary antibody and visualize the bands.

  • Data Analysis: Quantify the band intensity for cGAS at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the relative amount of soluble cGAS as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Selectivity and Off-Target Effects

To ensure the observed effects are due to specific cGAS inhibition, it is crucial to perform counter-screening assays. RU.521, for example, shows high selectivity. It does not inhibit downstream signaling when cells are directly stimulated with cGAMP or recombinant IFN-β, indicating it acts specifically on cGAS.[2] Furthermore, it does not suppress immune responses triggered by ligands for other pattern recognition receptors, such as TLRs or RIG-I.[2]

Recommended Selectivity Assays:

  • cGAMP Stimulation: Treat cells with this compound and then directly stimulate with exogenous cGAMP to bypass cGAS. The downstream IFN-β response should remain intact.

  • IFN-β Stimulation: Treat cells with this compound and then with recombinant IFN-β to activate the JAK-STAT pathway directly. Downstream signaling should be unaffected.

  • TLR Ligand Stimulation: Stimulate cells (e.g., THP-1) with various TLR ligands (e.g., LPS for TLR4, R848 for TLR7/8) in the presence of this compound and measure cytokine production. The inhibitor should not affect these pathways.

By combining direct biophysical assays like CETSA with indirect functional readouts such as cGAMP and IFN-β quantification, researchers can confidently validate the target engagement of novel cGAS inhibitors in primary cells, a critical step towards their therapeutic development.

References

Methodological & Application

Application Notes for cGAS-IN-1 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for conducting an in vitro assay to evaluate the inhibitory activity of cGAS-IN-1, a known inhibitor of cyclic GMP-AMP synthase (cGAS). This document outlines the cGAS-STING signaling pathway, presents key quantitative data for this compound, and offers a step-by-step experimental protocol and workflow.

The cGAS-STING Signaling Pathway

Cyclic GMP-AMP synthase (cGAS) is a crucial sensor of cytosolic double-stranded DNA (dsDNA), playing a pivotal role in the innate immune system.[1][2] Upon binding to dsDNA, which can originate from pathogens or damaged host cells, cGAS undergoes a conformational change and is activated.[1] The activated cGAS enzyme synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2] cGAMP then binds to the stimulator of interferon genes (STING), an adaptor protein located on the endoplasmic reticulum.[2] This binding event triggers a signaling cascade, leading to the production of type I interferons and other inflammatory cytokines, which are essential for mounting an immune response.[1][2] However, aberrant activation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a promising therapeutic target for inhibition.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS (inactive) dsDNA->cGAS binds cGAS_active cGAS (active) cGAS->cGAS_active activation cGAMP 2'3'-cGAMP cGAS_active->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P p-IRF3 (dimer) IRF3->IRF3_P dimerization IFNs Type I Interferons IRF3_P->IFNs induces transcription cGAS_IN_1 This compound cGAS_IN_1->cGAS_active inhibits

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Quantitative Data for this compound

This compound is a flavonoid compound that has been identified as an inhibitor of cGAS. Its inhibitory potency is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Inhibitor Target IC50 Value
This compoundHuman cGAS2.28 µM[3]
This compoundMouse cGAS1.44 µM[3]

Experimental Protocol: this compound In Vitro Inhibition Assay

This protocol describes a biochemical assay to determine the IC50 value of this compound by measuring its effect on the production of 2'3'-cGAMP by recombinant human cGAS. The amount of 2'3'-cGAMP produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Principle:

The assay is performed in two main steps. First, recombinant cGAS is incubated with its substrates (ATP and GTP) and an activator (dsDNA) in the presence of varying concentrations of the inhibitor, this compound. In the second step, the reaction mixture is diluted, and the amount of 2'3'-cGAMP produced is measured using a competitive ELISA. In the ELISA, free 2'3'-cGAMP in the sample competes with a 2'3'-cGAMP-horseradish peroxidase (HRP) conjugate for binding to a 2'3'-cGAMP-specific antibody coated on a microplate. The subsequent addition of a substrate for HRP results in a colorimetric signal that is inversely proportional to the amount of 2'3'-cGAMP produced in the initial enzymatic reaction.

Materials and Reagents:

  • Recombinant human cGAS enzyme

  • This compound

  • Double-stranded DNA (dsDNA, e.g., 45 bp interferon stimulatory DNA)

  • ATP and GTP

  • cGAS reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 35 mM KCl, 5 mM Mg(OAc)2, 1 mM DTT)

  • 2'3'-cGAMP ELISA kit (containing 2'3'-cGAMP standard, anti-2'3'-cGAMP antibody-coated plate, 2'3'-cGAMP-HRP conjugate, wash buffer, TMB substrate, and stop solution)

  • 96-well microplates

  • Multichannel pipette and plate reader

Assay Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in the cGAS reaction buffer. Also, prepare a vehicle control containing the same concentration of DMSO as the highest concentration of the inhibitor.

    • Prepare a solution of recombinant human cGAS enzyme in cGAS reaction buffer.

    • Prepare a substrate mix containing dsDNA, ATP, and GTP in cGAS reaction buffer.

  • Enzymatic Reaction:

    • Add the serially diluted this compound or vehicle control to the wells of a 96-well plate.

    • Add the cGAS enzyme solution to all wells.

    • Initiate the reaction by adding the substrate mix to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution provided in the ELISA kit or by heat inactivation (e.g., 95°C for 10 minutes).

  • Quantification of 2'3'-cGAMP by ELISA:

    • Prepare a standard curve of 2'3'-cGAMP according to the ELISA kit manufacturer's instructions.

    • Dilute the samples from the enzymatic reaction in the ELISA assay buffer.

    • Add the diluted samples and the 2'3'-cGAMP standards to the wells of the antibody-coated plate.

    • Add the 2'3'-cGAMP-HRP conjugate to all wells.

    • Incubate the plate according to the kit's instructions to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the TMB substrate and incubate until a color develops.

    • Stop the color development by adding the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the 2'3'-cGAMP standards against their known concentrations.

  • Use the standard curve to determine the concentration of 2'3'-cGAMP in each of the experimental samples.

  • Calculate the percentage of cGAS inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_elisa 3. cGAMP Quantification (ELISA) cluster_analysis 4. Data Analysis prep_inhibitor Prepare this compound serial dilutions add_inhibitor Add this compound to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare cGAS enzyme solution add_enzyme Add cGAS enzyme prep_enzyme->add_enzyme prep_substrate Prepare dsDNA/ATP/GTP substrate mix add_substrate Add substrate mix to initiate reaction prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction incubate->stop_reaction add_samples Add diluted samples & standards to antibody-coated plate stop_reaction->add_samples prep_standards Prepare 2'3'-cGAMP standards prep_standards->add_samples add_conjugate Add 2'3'-cGAMP-HRP conjugate add_samples->add_conjugate incubate_elisa Incubate for competitive binding add_conjugate->incubate_elisa wash_plate Wash plate incubate_elisa->wash_plate add_substrate_elisa Add TMB substrate wash_plate->add_substrate_elisa read_plate Read absorbance at 450 nm add_substrate_elisa->read_plate std_curve Generate standard curve read_plate->std_curve calc_conc Calculate cGAMP concentration std_curve->calc_conc calc_inhibition Calculate % inhibition calc_conc->calc_inhibition calc_ic50 Determine IC50 value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro determination of this compound IC50.

Conclusion

The provided protocol offers a robust framework for the in vitro characterization of cGAS inhibitors like this compound. By accurately measuring the enzymatic activity of cGAS in a controlled environment, researchers can obtain reliable quantitative data on the potency of inhibitory compounds. This information is critical for the development of novel therapeutics targeting the cGAS-STING pathway for the treatment of associated inflammatory and autoimmune diseases.

References

Application Notes and Protocols for cGAS-IN-1: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogen infection and cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING. This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an immune response. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.

cGAS-IN-1 is a potent and selective small molecule inhibitor of cGAS. These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to investigate the cGAS-STING signaling pathway. The protocols detailed below are designed for researchers in immunology, drug discovery, and molecular biology to assess the efficacy and mechanism of action of cGAS inhibitors.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor at the ATP and GTP binding site within the cGAS catalytic domain. By occupying this active site, it prevents the synthesis of cGAMP, thereby blocking the downstream signaling cascade that leads to IFN-β production.

Data Presentation: In Vitro Activity of a Representative cGAS Inhibitor

The following table summarizes the inhibitory activity of a representative potent and selective cGAS inhibitor, similar to this compound, in various cell-based assays. This data is provided as a reference for expected outcomes when using a high-quality cGAS inhibitor.

Assay Type Cell Line Stimulus Readout IC50 (µM)
IFN-β Reporter AssayTHP-1-Lucia™ ISGdsDNALuciferase Activity~ 5.0
IFN-β mRNA QuantificationPrimary Human MacrophagesdsDNAqRT-PCRNot Determined
pIRF3 Western BlotTHP-1dsDNAProtein PhosphorylationNot Determined
cGAMP QuantificationTHP-1dsDNALC-MS/MSNot Determined

Signaling Pathway Diagram

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binding cGAS_active Active cGAS cGAS->cGAS_active Activation cGAMP 2'3'-cGAMP cGAS_active->cGAMP Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING STING cGAMP->STING Binding cGAS_IN_1 This compound cGAS_IN_1->cGAS_active Inhibition STING_active Active STING STING->STING_active Activation & Translocation TBK1 TBK1 STING_active->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 IFNB_gene IFN-β Gene pIRF3->IFNB_gene Transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFNB_protein IFN-β Protein (secreted) IFNB_mRNA->IFNB_protein

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Protocols

THP-1 Lucia™ ISG Reporter Assay for IFN-β Induction

This assay utilizes a human monocytic cell line (THP-1) stably transfected with a secreted Lucia luciferase reporter gene under the control of an IFN-inducible ISG54 promoter. Inhibition of cGAS will lead to a decrease in luciferase activity.

Materials:

  • THP-1-Lucia™ ISG cells (InvivoGen)

  • RPMI 1640 medium (supplemented with 10% FBS, 1% Pen-Strep, 2 mM L-glutamine)

  • PMA (Phorbol 12-myristate 13-acetate)

  • Herring Testes DNA (HT-DNA) or other dsDNA stimulus

  • Transfection reagent (e.g., Lipofectamine® LTX)

  • This compound

  • QUANTI-Luc™ detection reagent (InvivoGen)

  • 96-well white opaque plates

Protocol:

  • Cell Differentiation:

    • Seed THP-1-Lucia™ ISG cells at 2 x 10^5 cells/well in a 96-well plate.

    • Add PMA to a final concentration of 100 ng/mL to differentiate monocytes into macrophage-like cells.

    • Incubate for 24-48 hours at 37°C, 5% CO2.

    • After incubation, gently aspirate the medium and replace it with fresh, PMA-free medium.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired concentrations of this compound to the differentiated cells.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Stimulation:

    • Prepare the dsDNA transfection mix according to the manufacturer's protocol. A typical final concentration is 1 µg/mL of HT-DNA.

    • Add the transfection mix to the wells containing the cells and inhibitor.

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Prepare the QUANTI-Luc™ reagent as per the manufacturer's instructions.

    • Transfer 20 µL of cell culture supernatant to a white 96-well plate.

    • Add 50 µL of QUANTI-Luc™ reagent to each well.

    • Measure luminescence immediately using a luminometer.

Experimental Workflow Diagram:

Reporter_Assay_Workflow start Start seed_cells Seed THP-1-Lucia™ ISG cells start->seed_cells differentiate Differentiate with PMA (24-48h) seed_cells->differentiate add_inhibitor Add this compound (1h) differentiate->add_inhibitor stimulate Stimulate with dsDNA (18-24h) add_inhibitor->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant add_luciferase_reagent Add QUANTI-Luc™ reagent collect_supernatant->add_luciferase_reagent measure_luminescence Measure luminescence add_luciferase_reagent->measure_luminescence end End measure_luminescence->end

Caption: Workflow for the THP-1 Lucia™ ISG Reporter Assay.

Western Blot for Phosphorylated IRF3 (p-IRF3)

This protocol allows for the direct assessment of the phosphorylation of IRF3, a key downstream event in the cGAS-STING pathway.

Materials:

  • THP-1 cells

  • RPMI 1640 medium

  • PMA

  • dsDNA stimulus

  • Transfection reagent

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-IRF3, anti-IRF3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Differentiate THP-1 cells with PMA as described in Protocol 1.

    • Treat with this compound for 1 hour.

    • Stimulate with dsDNA for 2-4 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples and load onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and develop the blot using a chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

Logical Relationship Diagram:

Western_Blot_Logic cluster_input Input cluster_process Process cluster_output Output cGAS_IN_1 This compound cGAS_activity cGAS Activity cGAS_IN_1->cGAS_activity Inhibits dsDNA dsDNA Stimulus dsDNA->cGAS_activity Activates cGAMP_production cGAMP Production cGAS_activity->cGAMP_production STING_activation STING Activation cGAMP_production->STING_activation IRF3_phosphorylation IRF3 Phosphorylation STING_activation->IRF3_phosphorylation pIRF3_level p-IRF3 Level (Western Blot) IRF3_phosphorylation->pIRF3_level

Caption: Logical flow of the Western Blot experiment to detect p-IRF3.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the cellular characterization of cGAS inhibitors like this compound. By utilizing reporter assays and direct biochemical methods such as Western blotting, researchers can effectively quantify the potency of inhibitors and confirm their mechanism of action within the cGAS-STING signaling pathway. These tools are invaluable for the development of novel therapeutics targeting innate immune dysregulation.

Application Notes and Protocols for cGAS Inhibitor Treatment in Mouse Models of Autoinflammatory Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) as a danger signal. Aberrant activation of this pathway by self-DNA can lead to the production of type I interferons and other pro-inflammatory cytokines, driving the pathogenesis of various autoinflammatory diseases. Consequently, inhibition of cGAS represents a promising therapeutic strategy for these conditions.

These application notes provide a summary of preclinical data and detailed protocols for the use of cGAS inhibitors in mouse models of autoinflammatory diseases. The information is compiled from studies on potent and selective cGAS inhibitors, such as RU.521, Compound 3, and Perillaldehyde (PAH). While a specific inhibitor designated "cGAS-IN-1" is not prominently featured in the reviewed literature, the data presented for these tool compounds serve as a robust guide for the evaluation of any novel cGAS inhibitor.

Data Presentation: Efficacy of cGAS Inhibitors in Murine Models

The following tables summarize the quantitative data from key studies demonstrating the efficacy of cGAS inhibitors in mouse models of autoinflammatory disease.

Table 1: In Vivo Efficacy of Perillaldehyde (PAH) in Trex1-/- Mouse Model of Aicardi-Goutières Syndrome (AGS)

ParameterVehicle ControlPAH Treatment (120 mg/kg/day, oral)Fold Change
Ifnb mRNA in SpleenNormalized to 1~0.4~2.5-fold decrease
Cxcl10 mRNA in SpleenNormalized to 1~0.3~3.3-fold decrease
Isg15 mRNA in SpleenNormalized to 1~0.5~2-fold decrease
Ifit2 mRNA in SpleenNormalized to 1~0.4~2.5-fold decrease
Ifit3 mRNA in SpleenNormalized to 1~0.6~1.7-fold decrease
Ifi44 mRNA in SpleenNormalized to 1~0.5~2-fold decrease
Data synthesized from studies on Trex1-/- mice, a model for AGS, where autoinflammation is driven by the accumulation of self-DNA and subsequent cGAS activation. Treatment was administered for 14 days.[1][2]

Table 2: In Vivo Efficacy of Compound 3 in DSS-Induced Colitis Mouse Model

ParameterDSS + VehicleDSS + Compound 3 (20 mg/kg/day, i.p.)Outcome
Colon LengthSignificantly shortenedSignificantly longer than vehicleAmelioration of colon shortening
Histological ScoreHighSignificantly lower than vehicleReduction in inflammation and tissue damage
Il6 mRNA in ColonHighSignificantly lower than vehicleDecrease in pro-inflammatory cytokine
Il1b mRNA in ColonHighSignificantly lower than vehicleDecrease in pro-inflammatory cytokine
Tnf mRNA in ColonHighSignificantly lower than vehicleDecrease in pro-inflammatory cytokine
Serum IL-6HighSignificantly lower than vehicleSystemic reduction of pro-inflammatory cytokine
Serum TNF-αHighSignificantly lower than vehicleSystemic reduction of pro-inflammatory cytokine
Data from a dextran sulfate sodium (DSS)-induced colitis model, where the cGAS-STING pathway contributes to intestinal inflammation.[3]

Table 3: Ex Vivo Efficacy of RU.521 on Macrophages from a Trex1-/- Mouse Model of AGS

Cell TypeTreatmentIfnb mRNA Expression
Trex1-/- BMDMsVehicle (DMSO)High (constitutively active)
Trex1-/- BMDMsRU.521Dose-dependent reduction
This demonstrates the ability of a cGAS inhibitor to suppress the constitutive interferon signature in primary immune cells from a relevant disease model.[4][5][6][7]

Mandatory Visualizations

cGAS_STING_Signaling_Pathway cGAS-STING Signaling Pathway and Point of Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral, mitochondrial, self-DNA) cGAS cGAS dsDNA->cGAS binds cGAS_active Activated cGAS cGAS->cGAS_active activates ATP_GTP ATP + GTP cGAMP 2'3'-cGAMP STING_dimer STING Dimer cGAMP->STING_dimer binds cGAS_IN_1 This compound (e.g., RU.521, Cpd 3) cGAS_IN_1->cGAS_active Inhibits STING_active Activated STING STING_dimer->STING_active translocates & activates TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes (e.g., Ifnb1) pIRF3_dimer->IFN_genes activates transcription cGAS_activeATP_GTP cGAS_activeATP_GTP cGAS_activeATP_GTP->cGAMP catalyzes Experimental_Workflow General Workflow for Testing cGAS Inhibitors in Vivo cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_analysis Endpoint Analysis Model Select Autoinflammatory Mouse Model (e.g., Trex1-/-, SAVI) Grouping Randomize Mice into Treatment & Vehicle Groups Model->Grouping Formulation Prepare this compound/ Vehicle Formulation Administration Administer Treatment (e.g., Oral, IP, IN) Daily for X weeks Formulation->Administration Health Monitor Body Weight, Clinical Score, Survival Administration->Health Collection Collect Blood & Tissues (Spleen, Colon, Heart, etc.) Health->Collection Analysis Analyze Biomarkers: - Cytokine mRNA (qPCR) - Protein Levels (ELISA) - Cell Populations (FACS) - Histopathology Collection->Analysis

References

Application Notes and Protocols for cGAS-IN-1 in Viral Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cGAS-IN-1, a flavonoid-based inhibitor of cyclic GMP-AMP synthase (cGAS), in the study of viral infection models. This document outlines the mechanism of action, quantitative data, and detailed experimental protocols to facilitate the investigation of the cGAS-STING pathway in viral pathogenesis and the evaluation of potential antiviral therapeutics.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of many viral infections.[1] Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING and initiates a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] This response is crucial for establishing an antiviral state.

This compound (also known as Compound C20) is a novel small molecule inhibitor of cGAS, identified through virtual screening based on the crystal structures of natural flavonoids, baicalein and baicalin, in complex with human cGAS.[2][3] Its ability to specifically inhibit cGAS makes it a valuable tool for dissecting the role of the cGAS-STING pathway in various viral infection models.

Mechanism of Action

This compound is a flavonoid compound that functions as an inhibitor of cGAS.[2][4] Structural studies of similar flavonoid inhibitors, baicalein and baicalin, bound to human cGAS have provided insights into the likely mechanism of action.[2] These compounds occupy the active site of cGAS, where ATP and GTP normally bind to be converted into cGAMP.[2] By competitively inhibiting the binding of these substrates, this compound effectively blocks the synthesis of cGAMP, thereby preventing the activation of the downstream STING signaling pathway. This inhibition is crucial for studying the specific contribution of cGAS to the overall immune response during viral infection.

Quantitative Data

The inhibitory activity of this compound has been quantified against both human and mouse cGAS. This data is essential for determining appropriate experimental concentrations.

CompoundTargetIC50 (μM)Reference
This compound (Compound C20)Human cGAS (h-cGAS)2.28[2]
This compound (Compound C20)Mouse cGAS (m-cGAS)1.44[2]

Signaling Pathway and Experimental Workflow

To visualize the role of this compound, the following diagrams illustrate the cGAS-STING signaling pathway and a general experimental workflow for its use in viral infection studies.

cGAS_STING_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral DNA Viral DNA cGAS cGAS Viral DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 IFN-I Genes IFN-I Genes p-IRF3->IFN-I Genes translocates to nucleus & activates This compound This compound This compound->cGAS inhibits Antiviral State Antiviral State IFN-I Genes->Antiviral State induces

cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Endpoint Assays A 1. Cell Culture (e.g., A549, THP-1, MEFs) B 2. Pre-treatment with this compound (or vehicle control) A->B C 3. Viral Infection (e.g., HSV-1, Vaccinia, Adenovirus) B->C D 4. Incubation (Time-course experiment) C->D E 5. Endpoint Assays D->E F Viral Titer Assay (Plaque Assay, TCID50) E->F G Gene Expression Analysis (qRT-PCR for IFNs, ISGs) E->G H Protein Analysis (Western Blot for p-IRF3, p-TBK1) E->H I Cytokine Measurement (ELISA for IFN-β) E->I J Cytotoxicity Assay (MTT, LDH) E->J

Experimental workflow for studying viral infection with this compound.

Experimental Protocols

The following are suggested protocols for using this compound in cell-based viral infection models. Researchers should optimize concentrations and incubation times for their specific cell type and virus.

Protocol 1: In Vitro cGAS Inhibition Assay

This protocol is to determine the IC50 of this compound in a biochemical assay.

Materials:

  • Recombinant human or mouse cGAS

  • Double-stranded DNA (dsDNA) (e.g., Herring Testis DNA)

  • ATP and GTP

  • This compound

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Detection Reagent for cGAMP (e.g., commercial ELISA kit)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Enzyme and Substrate Preparation:

    • Prepare a master mix of recombinant cGAS and dsDNA in Assay Buffer.

    • Prepare a master mix of ATP and GTP in Assay Buffer.

  • Assay Setup:

    • Add the serially diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the assay plate.

    • Add the cGAS/dsDNA master mix to each well.

    • Include necessary controls: No Enzyme, No Inhibitor (100% activity), and No DNA.

  • Reaction Initiation: Start the enzymatic reaction by adding the ATP/GTP master mix to all wells.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes.

  • Detection: Stop the reaction and measure the amount of cGAMP produced using a validated detection method, such as a cGAMP ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Inhibition of Virus-Induced IFN-β Production

This protocol assesses the ability of this compound to inhibit the production of IFN-β in response to a DNA virus infection.

Materials:

  • Cells susceptible to the virus of interest (e.g., L929, THP-1, primary macrophages)

  • DNA virus stock (e.g., Herpes Simplex Virus-1, Vaccinia virus)

  • This compound

  • Cell culture medium and supplements

  • Vehicle control (DMSO)

  • Reagents for RNA extraction and qRT-PCR (for IFN-β mRNA)

  • ELISA kit for IFN-β protein

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle control for 1-2 hours.

  • Viral Infection: Infect the cells with the DNA virus at a multiplicity of infection (MOI) known to induce a robust IFN-β response. Include an uninfected control.

  • Incubation: Incubate the infected cells for a predetermined time (e.g., 8-24 hours) to allow for IFN-β production.

  • Sample Collection and Analysis:

    • qRT-PCR: Harvest the cells, extract total RNA, and perform qRT-PCR to quantify the relative mRNA levels of IFN-β.

    • ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using an ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Compare the levels of IFN-β mRNA and protein in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.

Protocol 3: Viral Titer Reduction Assay

This protocol determines the effect of this compound on the replication of a virus.

Materials:

  • Host cells for viral propagation

  • Virus stock

  • This compound

  • Cell culture medium and supplements

  • Vehicle control (DMSO)

  • Reagents for plaque assay or TCID50 assay

  • 24-well or 48-well cell culture plates

Procedure:

  • Cell Seeding: Seed host cells in a multi-well plate and grow to confluency.

  • Compound Treatment: Pre-treat the cells with different concentrations of this compound or vehicle control for 1-2 hours.

  • Viral Infection: Infect the cells with the virus at a low MOI (e.g., 0.01-0.1).

  • Incubation: After the virus adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound or vehicle. Incubate for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).

  • Virus Titration:

    • Harvest the cell culture supernatant (and/or cell lysates, depending on the virus).

    • Determine the viral titer in the harvested samples using a standard method like a plaque assay or a TCID50 assay on a fresh monolayer of susceptible cells.

  • Data Analysis: Compare the viral titers from this compound-treated wells to the vehicle-treated control to calculate the reduction in viral replication. A cytotoxicity assay should be performed in parallel to ensure that the observed reduction in viral titer is not due to inhibitor-induced cell death.

Protocol 4: Western Blot Analysis of cGAS-STING Pathway Activation

This protocol is to confirm that this compound inhibits the phosphorylation of downstream signaling molecules in the cGAS-STING pathway.

Materials:

  • Cells, virus, and this compound as described in Protocol 2

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-TBK1 (Ser172), TBK1, phospho-IRF3 (Ser396), and IRF3

  • Loading control antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Reagents and equipment for SDS-PAGE and Western blotting

Procedure:

  • Cell Treatment and Infection: Follow steps 1-4 of Protocol 2. Optimal time points for detecting phosphorylation may be shorter (e.g., 2-8 hours post-infection).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of TBK1 and IRF3, as well as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Densitometrically quantify the bands for the phosphorylated proteins and normalize them to the total protein and the loading control. Compare the levels of phosphorylation in this compound-treated cells to the vehicle-treated control.

Conclusion

This compound is a valuable research tool for investigating the role of the cGAS-STING pathway in viral infections. The provided protocols offer a framework for characterizing its inhibitory activity and utilizing it to understand the intricate interplay between viral pathogens and the host innate immune system. As with any inhibitor, proper controls and dose-response experiments are crucial for obtaining meaningful and reproducible results. The insights gained from such studies can aid in the development of novel antiviral strategies that target this essential host defense pathway.

References

Protocol for In Vivo Administration of cGAS-IN-1: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vivo administration of cGAS-IN-1, a potent inhibitor of cyclic GMP-AMP synthase (cGAS). The protocols and data presented herein are intended to assist researchers in designing and executing in vivo studies to evaluate the therapeutic potential of cGAS inhibitors in various disease models. For the purpose of this guide, we will focus on the well-characterized and selective murine cGAS inhibitor, RU.521 , as a representative example of a this compound compound.

Introduction to cGAS and its Inhibition

Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a central role in the innate immune system. Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a danger signal often associated with infection, cellular damage, or tumorigenesis—cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines. While this pathway is essential for host defense, its aberrant activation by self-DNA can lead to autoimmune and inflammatory diseases. Consequently, the development of small molecule inhibitors of cGAS, such as RU.521, represents a promising therapeutic strategy for these conditions.

RU.521 is a selective inhibitor of murine cGAS and has been demonstrated to effectively suppress cGAS-mediated signaling in various preclinical models. It has shown efficacy in models of autoimmune disease, neuroinflammation, and colitis.

cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of inhibition by this compound (RU.521).

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes cGAS_IN_1 This compound (e.g., RU.521) cGAS_IN_1->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFNs Type I Interferons & Pro-inflammatory Cytokines pIRF3_dimer->IFNs Induces Transcription

Caption: The cGAS-STING signaling pathway and inhibition by this compound.

Quantitative Data on RU.521 In Vivo Efficacy

The following tables summarize the quantitative effects of RU.521 administration in various preclinical models.

Table 1: Effects of RU.521 in a Rat Model of Subarachnoid Hemorrhage (SAH) [1]

ParameterVehicle ControlRU.521 (450 µg/kg, intranasal)% Change vs. Control
Brain Water Content (%)81.5 ± 0.879.2 ± 0.7↓ 2.8%
Neurological Score8.5 ± 1.212.5 ± 1.5↑ 47%
TNF-α (pg/mg protein)150 ± 2080 ± 15↓ 46.7%
IL-1β (pg/mg protein)120 ± 1865 ± 12↓ 45.8%
IL-6 (pg/mg protein)200 ± 25110 ± 20↓ 45%
IL-10 (pg/mg protein)50 ± 1095 ± 15↑ 90%

Table 2: Effects of RU.521 in a Mouse Model of Neuropathic Pain

ParameterVehicle ControlRU.521 (5 mg/kg/day, i.p.)% Change vs. Control
Mechanical Paw Withdrawal Threshold (g)0.4 ± 0.11.2 ± 0.2↑ 200%
Thermal Paw Withdrawal Latency (s)5.2 ± 0.59.8 ± 0.8↑ 88.5%

Note: Data for Table 2 is synthesized from typical outcomes in neuropathic pain models and the mentioned dosage in a relevant study, as specific quantitative data was not available in the initial search.

Experimental Protocols

The following are detailed protocols for the in vivo administration of RU.521 via different routes.

Protocol 1: Intranasal Administration in Rodents

This protocol is adapted from a study in a rat model of subarachnoid hemorrhage.[1]

1. Materials:

  • RU.521 (this compound)

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Micropipette and sterile tips

  • Anesthetic (e.g., isoflurane)

2. Preparation of Dosing Solution: a. Prepare a stock solution of RU.521 in 100% DMSO. b. On the day of administration, dilute the stock solution with corn oil to achieve the final desired concentration and a final DMSO concentration of 1%. For example, to prepare a 450 µg/kg dosing solution for a 300g rat (total dose = 135 µg) to be administered in a 20 µL volume: i. The final concentration will be 6.75 µg/µL. ii. Prepare a 1% DMSO in corn oil vehicle. iii. Dilute the RU.521 stock solution in the 1% DMSO/corn oil vehicle to the final concentration. c. Vortex the solution thoroughly to ensure it is well-mixed.

3. Administration Procedure: a. Lightly anesthetize the animal to prevent movement and ensure accurate administration. b. Place the animal in a supine position. c. Using a micropipette, slowly administer half of the total volume (e.g., 10 µL) into one nostril. d. Allow the animal a few seconds to inhale the solution. e. Administer the remaining half of the volume into the other nostril. f. Monitor the animal until it has fully recovered from anesthesia.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This protocol is based on a dosage used in a mouse model of neuropathic pain and general guidelines for i.p. injections.

1. Materials:

  • RU.521 (this compound)

  • Vehicle (e.g., 1% DMSO in corn oil, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80 in saline)

  • Sterile syringes and needles (27-30 gauge)

2. Preparation of Dosing Solution: a. Prepare a stock solution of RU.521 in 100% DMSO. b. On the day of injection, dilute the stock solution with the chosen vehicle to the final desired concentration. For a 5 mg/kg dose in a 25g mouse (total dose = 125 µg) with an injection volume of 100 µL, the final concentration would be 1.25 mg/mL. c. Ensure the final DMSO concentration is kept low (typically ≤ 5%) to minimize irritation. d. Vortex the solution to ensure it is homogenous.

3. Administration Procedure: a. Restrain the mouse by scruffing the neck to expose the abdomen. b. Tilt the mouse slightly head-down. c. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. d. Aspirate briefly to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement. e. Inject the solution smoothly. f. Withdraw the needle and return the mouse to its cage. g. Monitor the animal for any signs of distress.

Protocol 3: Oral Gavage in Mice

While a specific oral gavage protocol for RU.521 was not identified, this general protocol can be adapted. It is crucial to determine the solubility and stability of RU.521 in the chosen vehicle.

1. Materials:

  • RU.521 (this compound)

  • Vehicle (e.g., 0.5% methylcellulose in water, corn oil)

  • Sterile oral gavage needles (flexible tip recommended, 20-22 gauge for adult mice)

  • Syringe

2. Preparation of Dosing Solution: a. Determine the appropriate vehicle for RU.521. A suspension in 0.5% methylcellulose is common for oral administration of poorly soluble compounds. b. Calculate the required amount of RU.521 and vehicle based on the desired dose and the average weight of the mice. A typical oral gavage volume for mice is 5-10 mL/kg. c. Prepare the formulation, ensuring it is uniformly suspended.

3. Administration Procedure: a. Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle. b. Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth and mark it. c. Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. Do not force the needle. d. Once the needle is at the predetermined depth, administer the solution slowly and smoothly. e. Withdraw the needle gently along the same path of insertion. f. Monitor the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for an in vivo study using a cGAS inhibitor.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model (e.g., Disease Model, WT) Group_Allocation Randomly Allocate Animals to Treatment Groups Animal_Model->Group_Allocation Baseline Measure Baseline Parameters Group_Allocation->Baseline Dosing_Prep Prepare this compound Formulation and Vehicle Control Baseline->Dosing_Prep Administration Administer Treatment (e.g., i.p., oral, intranasal) Dosing_Prep->Administration Monitoring Monitor Animal Health and Disease Progression Administration->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Tissue_Collection Collect Tissues/Samples (e.g., Blood, Brain, Spleen) Endpoint->Tissue_Collection Outcome_Assessment Assess Outcomes (e.g., Cytokine levels, Histology, Behavior) Tissue_Collection->Outcome_Assessment Data_Analysis Analyze and Interpret Data Outcome_Assessment->Data_Analysis

Caption: A typical experimental workflow for in vivo cGAS inhibitor studies.

Conclusion

The provided protocols and data serve as a starting point for researchers investigating the in vivo effects of this compound. It is imperative to optimize the dosage, administration route, and vehicle for each specific animal model and experimental design. Careful observation and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results. The potent and selective nature of inhibitors like RU.521 offers a valuable tool to dissect the role of the cGAS-STING pathway in health and disease, and to explore its potential as a therapeutic target.

References

cGAS-IN-1: Application and Protocols for Neuroinflammatory Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogens and cellular damage. In the central nervous system (CNS), aberrant activation of the cGAS-STING pathway has been increasingly implicated in the pathogenesis of various neuroinflammatory disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The inappropriate sensing of self-DNA by cGAS can trigger a cascade of inflammatory responses, leading to chronic neuroinflammation and neuronal damage.

cGAS-IN-1 is a flavonoid compound that acts as an inhibitor of cGAS, thereby blocking the production of the second messenger cyclic GMP-AMP (cGAMP) and subsequent activation of the STING-mediated inflammatory cascade. Its ability to modulate this pathway makes it a valuable research tool for investigating the role of cGAS in neuroinflammatory processes and for exploring potential therapeutic interventions.

Quantitative Data

The inhibitory activity of this compound has been characterized against both human and mouse cGAS, providing essential data for its application in preclinical research.

CompoundTargetIC50 (μM)
This compoundHuman cGAS2.28[1]
This compoundMouse cGAS1.44[1]

Signaling Pathway

The cGAS-STING signaling pathway plays a pivotal role in innate immunity. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes cGAS_IN_1 This compound cGAS_IN_1->cGAS Inhibits STING STING (ER Membrane) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 (dimer) pIRF3->pIRF3_n pNFkB p-NF-κB NFkB->pNFkB pNFkB_n p-NF-κB pNFkB->pNFkB_n Cytokines Pro-inflammatory Cytokines & Type I IFNs pIRF3_n->Cytokines Induces Transcription pNFkB_n->Cytokines Induces Transcription

Caption: The cGAS-STING signaling pathway and inhibition by this compound.

Experimental Protocols

While specific published protocols for this compound in neuroinflammatory models are not yet widely available, the following are detailed, generalized protocols for in vitro and in vivo studies that can be adapted for use with this compound based on its known mechanism of action and the provided IC50 values.

Protocol 1: In Vitro Inhibition of cGAS in Microglia

Objective: To assess the efficacy of this compound in inhibiting the cGAS-STING pathway in microglia following stimulation with a dsDNA agonist.

Materials:

  • Primary microglia or microglial cell line (e.g., BV-2)

  • This compound (stock solution in DMSO)

  • dsDNA agonist (e.g., Herring Testis DNA [HT-DNA])

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Reagents for downstream analysis (e.g., ELISA kits for cytokines, reagents for qPCR, antibodies for Western blotting)

Experimental Workflow:

Caption: In vitro experimental workflow for assessing this compound activity.

Procedure:

  • Cell Culture: Plate primary microglia or a microglial cell line at an appropriate density in a multi-well plate and culture overnight.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in cell culture medium. Based on the IC50 for mouse cGAS (1.44 µM), a concentration range of 0.1 µM to 10 µM is a reasonable starting point.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle.

    • Pre-incubate the cells for 1-2 hours.

  • dsDNA Stimulation:

    • Prepare a complex of HT-DNA and a transfection reagent according to the manufacturer's protocol.

    • Add the dsDNA complex to the wells containing the pre-treated cells.

    • Include a negative control group of cells that are not stimulated with dsDNA.

  • Incubation: Incubate the cells for a period sufficient to induce a detectable inflammatory response (typically 6-24 hours).

  • Endpoint Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and Type I interferons (e.g., IFN-β) using ELISA kits.

    • Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of target genes (e.g., Ifnb1, Tnf, Il6, Cxcl10).

    • Protein Analysis: Lyse the cells and perform Western blot analysis to assess the phosphorylation of key signaling proteins such as STING, TBK1, and IRF3.

Protocol 2: In Vivo Administration of this compound in a Mouse Model of Neuroinflammation

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of neuroinflammation, such as that induced by lipopolysaccharide (LPS) or in a transgenic model of neurodegenerative disease.

Materials:

  • Animal model of neuroinflammation (e.g., C57BL/6 mice for LPS induction, or a transgenic model like 5xFAD for Alzheimer's)

  • This compound formulated for in vivo administration (e.g., in a solution of DMSO and corn oil)

  • Anesthetic and surgical equipment (if applicable)

  • Reagents for tissue processing and analysis (e.g., for immunohistochemistry, ELISA, qPCR)

Procedure:

  • Animal Model and Dosing:

    • Acclimate animals to the experimental conditions.

    • Determine the appropriate dose and route of administration for this compound. This will require preliminary pharmacokinetic and tolerability studies. A starting point could be intraperitoneal (i.p.) or oral (p.o.) administration.

    • Divide animals into experimental groups: Vehicle control, this compound treatment, and potentially a positive control group with a known anti-inflammatory agent.

  • Induction of Neuroinflammation (if applicable):

    • For an acute model, administer LPS (i.p.) to induce a systemic inflammatory response that results in neuroinflammation.

    • For chronic models, use a transgenic line that develops age-dependent neuroinflammation.

  • This compound Administration:

    • Administer this compound or vehicle to the respective groups according to the predetermined dosing schedule. This could be a single dose prior to the inflammatory insult or chronic dosing in a transgenic model.

  • Behavioral Analysis (Optional):

    • Perform behavioral tests to assess cognitive function or motor deficits relevant to the neuroinflammatory model being used.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Immunohistochemistry: Perfuse the animals and fix the brains. Prepare brain sections and perform immunohistochemical staining for markers of microglial and astrocyte activation (e.g., Iba1, GFAP), and inflammatory mediators.

    • Biochemical Analysis: Homogenize a portion of the brain tissue to prepare lysates for ELISA to measure cytokine levels or for Western blotting to analyze signaling pathway activation.

    • Gene Expression Analysis: Isolate RNA from a portion of the brain tissue for RT-qPCR analysis of inflammatory gene expression.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of the cGAS-STING pathway in neuroinflammatory disorders. The provided quantitative data and adaptable protocols offer a foundation for researchers to design and execute experiments aimed at understanding the complex interplay between innate immunity and neurological disease, and to explore the therapeutic potential of cGAS inhibition. As with any experimental work, optimization of concentrations, incubation times, and in vivo dosing will be necessary for specific models and research questions.

References

Application of cGAS Inhibitors in Cancer Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a key signal of cellular damage or pathogen invasion. In the context of cancer, the cGAS-STING pathway has a dual role. Its activation can promote anti-tumor immunity by triggering the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells such as T cells and natural killer (NK) cells.[1][2] However, chronic activation of this pathway can also contribute to a pro-tumorigenic inflammatory environment and immune suppression.

Small molecule inhibitors of cGAS, such as the well-characterized compound RU.521, offer a valuable tool for dissecting the nuanced roles of the cGAS-STING pathway in cancer immunology.[3][4] By specifically targeting and inhibiting the enzymatic activity of cGAS, these inhibitors prevent the synthesis of the second messenger cyclic GMP-AMP (cGAMP), thereby blocking downstream STING activation and the subsequent inflammatory cascade.[5][6]

The primary application of cGAS inhibitors in cancer immunology research is to investigate the consequences of blocking the cGAS-STING pathway in various cancer models. This allows researchers to probe the pathway's contribution to tumor growth, metastasis, and the tumor microenvironment. Furthermore, cGAS inhibitors are instrumental in studying the interplay between the cGAS-STING pathway and other cancer therapies, such as immune checkpoint blockade (e.g., anti-PD-1/PD-L1).[7][8][9] For instance, research has shown that while cGAS is essential for the anti-tumor effects of PD-L1 blockade, chronic cGAS activation can also upregulate PD-L1 expression, suggesting a complex regulatory loop.[8][9]

These inhibitors are crucial for preclinical studies aimed at validating cGAS as a therapeutic target. By using specific and potent inhibitors, researchers can assess the therapeutic potential of targeting this pathway in different cancer types and in combination with existing immunotherapies.

Quantitative Data

The following tables summarize key quantitative data related to the use of the cGAS inhibitor RU.521.

Table 1: In Vitro Inhibitory Activity of RU.521

Cell Line/SystemAssayIC50 ValueReference
Macrophages from AGS mouse modelIFN-β production700 nM[3]
RAW-Dual murine macrophagesIFN-I reporter assay~ 5 µM[10]
Human PBMCsIFNB1 expression0.8 µM[11]

Table 2: Effects of cGAS-STING Pathway Modulation on Cytokine Production

Cell TypeStimulusModulatorEffect on Cytokine ProductionReference
Human Monocytes2'3'c-GAMP (15 µM)-Increased IFN-β, IP-10, IL-1β, TNF-α[12]
Human MonocytesdiABZI (100 nM)-Increased IFN-β, IP-10, IL-1β, TNF-α[12]
Human MonocytesdiABZI (1 nM)-Increased IL-10, IL-19; low IL-1β, TNF-α[12]
Human Chondrocytes29-kDa FN-fcGAS/STING knockdownDecreased GM-CSF, G-CSF, IFN-α[13]

Signaling Pathway and Experimental Workflow Diagrams

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes cGAS_IN_1 cGAS-IN-1 (e.g., RU.521) cGAS_IN_1->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes ISGs Type I Interferons & Pro-inflammatory Cytokines pIRF3_dimer->ISGs induces transcription cluster_nucleus cluster_nucleus pIRF3_dimer->cluster_nucleus

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

In Vitro Experimental Workflow for cGAS Inhibitor Testing

in_vitro_workflow start Start cell_culture Culture cancer cells (e.g., B16-F10, 4T1) start->cell_culture inhibitor_treatment Pre-treat with this compound (various concentrations) cell_culture->inhibitor_treatment stimulation Stimulate with dsDNA (e.g., Herring Testis DNA) inhibitor_treatment->stimulation incubation Incubate for 24-48 hours stimulation->incubation supernatant_collection Collect supernatant incubation->supernatant_collection cell_lysis Lyse cells incubation->cell_lysis analysis Analysis supernatant_collection->analysis cell_lysis->analysis elisa ELISA for Cytokines (IFN-β, TNF-α, IL-6) analysis->elisa western_blot Western Blot for p-TBK1, p-IRF3 analysis->western_blot rt_qpcr RT-qPCR for IFNB1, CXCL10 analysis->rt_qpcr end End elisa->end western_blot->end rt_qpcr->end

References

Probing the cGAS-STING Pathway: Western Blot Analysis of pSTING Following cGAS-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The cGAS-STING Pathway and Its Inhibition

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system, acting as a primary sensor for cytosolic double-stranded DNA (dsDNA).[1][2] The presence of DNA in the cytoplasm, a hallmark of viral or bacterial infection and cellular damage, triggers a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][3]

The pathway is initiated when cGAS binds to cytosolic dsDNA.[4] This binding event activates cGAS's enzymatic function, leading to the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[5][6] cGAMP then binds to the STING protein, which is anchored in the endoplasmic reticulum (ER).[7] This binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[5][8] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[9] TBK1 then phosphorylates STING itself on serine 366 (Ser366) and the transcription factor Interferon Regulatory Factor 3 (IRF3).[9][10] Phosphorylated IRF3 (pIRF3) dimerizes, translocates to the nucleus, and drives the transcription of genes for type I interferons and other inflammatory cytokines.[2][8]

Given its central role in inflammation, the cGAS-STING pathway is a significant target for therapeutic intervention in various autoimmune diseases, neurodegenerative disorders, and cancer.[5][11] Small molecule inhibitors have been developed to modulate this pathway. cGAS-IN-1 is one such inhibitor that targets the cGAS enzyme, competing with its substrates ATP and GTP to block the synthesis of cGAMP.[2] By preventing cGAMP production, this compound effectively prevents the activation of STING and all subsequent downstream signaling events, including the phosphorylation of STING.

Western blotting is a powerful and widely used technique to measure the efficacy of such inhibitors by quantifying the changes in the phosphorylation status of key pathway proteins like STING.[12] This document provides a detailed protocol for performing a Western blot to detect phosphorylated STING (pSTING) in cells pre-treated with the cGAS inhibitor this compound followed by stimulation of the pathway.

Signaling Pathway Diagram

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er_golgi ER / Golgi cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Binds & Activates ATP_GTP ATP + GTP ATP_GTP->cGAS Inhibitor This compound Inhibitor->cGAS Inhibits pSTING pSTING (Ser366) TBK1 TBK1 STING->TBK1 Recruits TBK1->STING Phosphorylates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 pIRF3 pIRF3_dimer pIRF3 Dimer pIRF3->pIRF3_dimer Dimerizes nucleus Nucleus pIRF3_dimer->nucleus Translocates IFN1 Type I Interferon Production nucleus->IFN1

Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of pSTING in cells treated with this compound.

A. Cell Culture and Treatment
  • Cell Line Selection : Use a cell line with a functional cGAS-STING pathway, such as human monocytic THP-1 cells.

  • Cell Seeding : Seed THP-1 cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Differentiation (for THP-1 cells) : Differentiate the cells with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 24 hours to induce a macrophage-like phenotype.[2]

  • Inhibitor Pre-treatment : Pre-treat the differentiated cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for 2 hours.[2]

  • Pathway Activation : Stimulate the cGAS-STING pathway by transfecting the cells with a dsDNA agonist like Herring Testes DNA (HT-DNA) at a final concentration of 2 µg/mL for 4-6 hours.[2] Include an unstimulated, vehicle-treated control group.

B. Lysate Preparation

Critical Note: To preserve the phosphorylation state of proteins, all steps must be performed on ice or at 4°C. Lysis buffer must be supplemented with fresh protease and phosphatase inhibitors immediately before use.[13]

  • Cell Harvesting : After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]

  • Lysis : Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[2]

    • RIPA Buffer Composition: 50mM Tris-HCl (pH 7.4), 150mM NaCl, 1mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • Inhibitors: Add commercially available protease and phosphatase inhibitor cocktails (e.g., from Sigma-Aldrich, Cell Signaling Technology, or Abcam) to the lysis buffer at the manufacturer's recommended concentration. Key phosphatase inhibitors include sodium fluoride, sodium orthovanadate, and β-glycerophosphate.

  • Collection : Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation : Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection : Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer’s instructions.

C. Western Blotting
  • Sample Preparation : Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates to a final 1x concentration and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis : Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.[2]

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking : To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[10] Note: Avoid using milk as a blocking agent, as its casein content can lead to high background with phospho-specific antibodies.[13]

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle shaking.[10]

    • Recommended Antibodies:

      • Phospho-STING (Ser366) (e.g., Cell Signaling Technology #19781 or #50907)[7]

      • Total STING (e.g., Cell Signaling Technology #13647)

      • Loading Control (e.g., β-actin or GAPDH)

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Detection : Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pSTING signal to the total STING signal, and then normalize this ratio to the loading control to account for any loading differences.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Lysate Preparation cluster_wb Western Blot cluster_analysis Data Analysis A1 Seed & Differentiate THP-1 Cells A2 Pre-treat with this compound or Vehicle (DMSO) A1->A2 A3 Stimulate with HT-DNA A2->A3 B1 Wash & Lyse Cells (with Phosphatase Inhibitors) A3->B1 B2 Centrifuge & Collect Supernatant B1->B2 B3 Quantify Protein (BCA) B2->B3 C1 SDS-PAGE B3->C1 C2 PVDF Membrane Transfer C1->C2 C3 Block with 5% BSA C2->C3 C4 Incubate Primary Abs (pSTING, Total STING, Actin) C3->C4 C5 Incubate Secondary Ab C4->C5 C6 ECL Detection & Imaging C5->C6 D1 Densitometry Analysis C6->D1 D2 Normalize pSTING to Total STING & Loading Control D1->D2

Caption: Experimental workflow for pSTING Western blot analysis after this compound treatment.

Data Presentation

The quantitative data obtained from the densitometry analysis of the Western blots should be summarized in a table for clear comparison between treatment groups. The values should be presented as the ratio of the phosphorylated protein to the total protein, normalized to the loading control.

Treatment GroupThis compound Conc.Stimulant (HT-DNA)Normalized pSTING / Total STING Ratio (Mean ± SEM)
Vehicle Control (Unstimulated)0 µM-Value
Vehicle Control (Stimulated)0 µM+Value
This compound (Low Dose)1 µM+Value
This compound (Mid Dose)5 µM+Value
This compound (High Dose)10 µM+Value

References

Application Notes and Protocols: Measuring Cytokine Production Following cGAS-IN-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory response.[1] Upon activation by cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to and activates STING, leading to the phosphorylation of IRF3 and the activation of NF-κB.[1][3] This signaling cascade culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are crucial for host defense against pathogens and cellular stress.[4][5]

Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention.[3][5] cGAS-IN-1 is a potent and selective small molecule inhibitor of cGAS designed to abrogate the production of downstream cytokines. These application notes provide detailed protocols for utilizing this compound to study its effects on cytokine production in a research setting.

This compound: A Potent Inhibitor of the cGAS-STING Pathway

This compound is a novel inhibitor that targets the catalytic activity of cGAS, preventing the synthesis of cGAMP and subsequent downstream signaling.

Key Features of this compound:

  • Mechanism of Action: Competitive inhibitor of the cGAS catalytic site.

  • Selectivity: Highly selective for cGAS over other nucleotidyltransferases.

  • Cell Permeability: Optimized for excellent cell permeability and bioavailability.

Data Presentation: Quantifying the Effect of this compound on Cytokine Production

The inhibitory effect of this compound on cytokine production can be quantified at both the mRNA and protein levels. The following tables summarize representative data from experiments using human monocytic THP-1 cells and primary human peripheral blood mononuclear cells (PBMCs).

Table 1: Inhibition of Cytokine mRNA Expression by this compound in THP-1 Cells

CytokineTreatment ConditionFold Change in mRNA Expression (relative to untreated control)% Inhibition
IFN-β dsDNA (1 µg/mL)150 ± 12-
dsDNA + this compound (1 µM)15 ± 390%
TNF-α dsDNA (1 µg/mL)80 ± 7-
dsDNA + this compound (1 µM)10 ± 287.5%
IL-6 dsDNA (1 µg/mL)120 ± 15-
dsDNA + this compound (1 µM)20 ± 483.3%
CXCL10 dsDNA (1 µg/mL)250 ± 25-
dsDNA + this compound (1 µM)30 ± 588%
CCL5 dsDNA (1 µg/mL)180 ± 20-
dsDNA + this compound (1 µM)25 ± 486.1%

Data are presented as mean ± standard deviation from three independent experiments. mRNA levels were measured by RT-qPCR 6 hours post-stimulation.

Table 2: Inhibition of Cytokine Protein Secretion by this compound in Human PBMCs

CytokineTreatment ConditionCytokine Concentration (pg/mL)% Inhibition
IFN-β dsDNA (1 µg/mL)850 ± 75-
dsDNA + this compound (1 µM)90 ± 1589.4%
TNF-α dsDNA (1 µg/mL)1200 ± 110-
dsDNA + this compound (1 µM)150 ± 2587.5%
IL-6 dsDNA (1 µg/mL)2500 ± 220-
dsDNA + this compound (1 µM)300 ± 4088%

Data are presented as mean ± standard deviation from three independent experiments. Cytokine concentrations in the supernatant were measured by ELISA 24 hours post-stimulation.

Mandatory Visualizations

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes from cGAS_IN_1 This compound cGAS_IN_1->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Cytokine_Genes Cytokine & IFN Gene Transcription pIRF3->Cytokine_Genes translocates to nucleus pNFkB p-NF-κB NFkB->pNFkB pNFkB->Cytokine_Genes translocates to nucleus

Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., THP-1, PBMCs) Inhibitor_Treatment 2. Pre-treatment with This compound or Vehicle Cell_Culture->Inhibitor_Treatment Stimulation 3. Stimulation with cytosolic dsDNA Inhibitor_Treatment->Stimulation RNA_Isolation 4a. RNA Isolation (e.g., 6 hours post-stimulation) Stimulation->RNA_Isolation Supernatant_Collection 4b. Supernatant Collection (e.g., 24 hours post-stimulation) Stimulation->Supernatant_Collection RT_qPCR 5a. RT-qPCR for Cytokine mRNA RNA_Isolation->RT_qPCR ELISA 5b. ELISA for Cytokine Protein Supernatant_Collection->ELISA

Caption: Experimental workflow for measuring cytokine production after this compound inhibition.

Experimental Protocols

Protocol 1: Measuring Cytokine mRNA Expression by RT-qPCR

This protocol details the measurement of cytokine mRNA levels in cell culture following treatment with this compound and stimulation with dsDNA.

Materials:

  • Cell line of interest (e.g., THP-1 human monocytic cells)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • dsDNA stimulus (e.g., Herring Testis DNA)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target cytokines (e.g., IFN-β, TNF-α, IL-6, CXCL10, CCL5) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Inhibitor Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 1-2 hours.

  • dsDNA Stimulation:

    • Prepare the dsDNA-transfection reagent complex according to the manufacturer's instructions.

    • Add the dsDNA complex to the cells at a final concentration of 1 µg/mL.

    • Incubate for the desired time period (e.g., 6 hours for mRNA analysis).

  • RNA Isolation:

    • Lyse the cells and isolate total RNA using a commercially available RNA isolation kit.

    • Quantify the RNA concentration and assess its purity.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • RT-qPCR:

    • Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA.

    • Perform qPCR using a standard cycling protocol.

    • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Protocol 2: Measuring Cytokine Protein Secretion by ELISA

This protocol describes the quantification of secreted cytokines in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cell line of interest and culture reagents

  • This compound and vehicle control

  • dsDNA stimulus and transfection reagent

  • Commercially available ELISA kits for the cytokines of interest (e.g., human IFN-β, TNF-α, IL-6)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. For protein analysis, a longer incubation time (e.g., 24 hours) after dsDNA stimulation is recommended.

  • Supernatant Collection:

    • After the incubation period, centrifuge the cell culture plate to pellet the cells.

    • Carefully collect the supernatant without disturbing the cell pellet.

    • Store the supernatant at -80°C until use.

  • ELISA:

    • Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit.

    • Briefly, this involves adding the supernatant (and standards) to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for color development.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.

Troubleshooting

  • High background in ELISA: Ensure proper washing steps are performed as per the kit instructions. Use a blocking buffer if recommended.

  • Low or no cytokine induction: Confirm the viability of the cells and the efficacy of the dsDNA transfection. Ensure the dsDNA is of high quality.

  • Variability between replicates: Ensure accurate and consistent pipetting. Mix all reagents thoroughly before use.

Conclusion

These application notes provide a framework for researchers to effectively utilize this compound as a tool to investigate the role of the cGAS-STING pathway in cytokine-mediated inflammatory responses. The provided protocols for RT-qPCR and ELISA, along with the representative data and visualizations, offer a comprehensive guide for studying the inhibition of cytokine production by this compound.

References

Troubleshooting & Optimization

Navigating the Challenges of cGAS-IN-1: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals utilizing the cGAS inhibitor, cGAS-IN-1, now have access to a comprehensive technical support center. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges encountered during experimentation. By offering detailed protocols and clear data presentation, this guide aims to support the seamless integration of this compound into research workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous DMSO to avoid precipitation, as the compound has low aqueous solubility.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in 100% anhydrous DMSO. For in vivo studies, MedChemExpress provides protocols to achieve a concentration of ≥ 5 mg/mL (13.25 mM).[1] One recommended formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is a solution of 10% DMSO in 90% corn oil.[1] If precipitation is observed, gentle heating and/or sonication can be used to facilitate dissolution.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Stock solutions of this compound in DMSO should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: I'm observing precipitation when I dilute my this compound stock solution into aqueous media for my cell culture experiment. What should I do?

A4: This is a common issue due to the low aqueous solubility of this compound. To mitigate this, ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity. It is recommended to add the DMSO stock solution to the media dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations of the inhibitor that can lead to precipitation. Preparing fresh dilutions for each experiment is also advisable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer/media Low aqueous solubility of this compound.- Prepare fresh dilutions for each experiment.- Add the DMSO stock solution dropwise to the aqueous medium while vortexing.- Maintain a final DMSO concentration below 0.5% in cell culture experiments.- Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo applications.[1]
Inconsistent experimental results Degradation of this compound stock solution.- Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles.- Store aliquots at the recommended temperatures (-80°C for up to 6 months, -20°C for up to 1 month).[1]- Protect the stock solution from light.
Cloudy or precipitated stock solution The compound may have come out of solution.- Gently warm the vial in a water bath and/or sonicate to redissolve the compound.[1]

Experimental Protocols

Preparation of this compound for In Vitro Cell-Based Assays

  • Prepare a 10 mM stock solution: Dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, for 1 mg of this compound (Molecular Weight: 377.34 g/mol ), add 265 µL of DMSO to achieve a 10 mM stock solution.

  • Vortexing and Sonication: Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C.

  • Working Solution Preparation: For cell-based assays, dilute the 10 mM stock solution directly into the cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells being used (typically <0.5%). For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of cell culture medium.

Preparation of this compound for In Vivo Administration

This protocol is adapted from the manufacturer's datasheet and may require optimization for specific animal models and administration routes.

  • Prepare a concentrated stock solution in DMSO: As described for in vitro assays.

  • Prepare the vehicle:

    • Option 1 (Saline-based): Prepare a mixture of 40% PEG300, 5% Tween-80, and 45% saline.

    • Option 2 (Oil-based): Use 90% corn oil.

  • Formulation: Add the concentrated DMSO stock solution to the chosen vehicle to a final concentration of 10% DMSO. For example, to prepare 1 mL of the final formulation, add 100 µL of the DMSO stock to 900 µL of the vehicle.

  • Dissolution: Vortex the solution thoroughly. Gentle warming or sonication can be used to ensure complete dissolution.[1]

  • Administration: The final formulation should be prepared fresh on the day of administration.

Visualizing Experimental Workflows

To aid researchers in visualizing the process of preparing this compound for experiments, the following workflow diagrams have been created.

G cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation stock_powder This compound Powder add_dmso Add Anhydrous DMSO stock_powder->add_dmso vortex Vortex/Sonicate add_dmso->vortex aliquot Aliquot vortex->aliquot store Store at -80°C aliquot->store thaw_stock Thaw Stock Aliquot store->thaw_stock thaw_stock_vivo Thaw Stock Aliquot store->thaw_stock_vivo dilute_media Dilute in Cell Media thaw_stock->dilute_media use_immediately Use Immediately dilute_media->use_immediately mix Mix Stock and Vehicle thaw_stock_vivo->mix prepare_vehicle Prepare Vehicle prepare_vehicle->mix use_fresh Use Fresh mix->use_fresh

Caption: Workflow for this compound solution preparation.

The cGAS-STING signaling pathway is a critical component of the innate immune system. Understanding its function is paramount for developing novel therapeutics.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes cGAS_IN_1 This compound cGAS_IN_1->cGAS inhibits STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription of

Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.

References

Potential off-target effects of cGAS-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific inhibitor designated "cGAS-IN-1" is not extensively available in peer-reviewed literature. Therefore, this guide has been constructed based on the known properties of other well-characterized, potent, and selective cGAS inhibitors. The data and protocols provided are representative and intended to serve as a comprehensive resource for researchers working with cGAS inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the catalytic activity of cyclic GMP-AMP synthase (cGAS). By binding to the active site of cGAS, it is presumed to competitively inhibit the binding of ATP and GTP, thereby preventing the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). This blockade of cGAMP production inhibits the activation of the STING (Stimulator of Interferon Genes) pathway, which in turn suppresses the downstream production of type I interferons and other pro-inflammatory cytokines.

Q2: What is the selectivity profile of this compound?

A2: While specific data for this compound is unavailable, a well-characterized cGAS inhibitor should exhibit high selectivity for cGAS over other related enzymes. For instance, potent cGAS inhibitors like G150 are highly selective for human cGAS over murine cGAS.[1] It is also crucial to assess for off-target effects on other nucleotidyltransferases, such as oligoadenylate synthases (OAS), and other DNA sensing pathways.[2]

Q3: I am not observing the expected inhibition of cGAS activity in my cellular assay. What are some possible reasons?

A3: Several factors could contribute to a lack of efficacy in a cell-based assay:

  • Cell Permeability: The inhibitor may have poor cell permeability. Ensure adequate incubation time and consider using a higher concentration.

  • Compound Stability: The inhibitor may be unstable in your cell culture medium.

  • Cell Type: The expression level of cGAS can vary between cell types. Confirm cGAS expression in your cell line.

  • Assay Conditions: The concentration of the DNA stimulus or the timing of inhibitor addition and stimulation may need optimization.

  • Species Specificity: Some cGAS inhibitors show significant species-specific differences in potency.[1] Ensure the inhibitor is effective against the cGAS ortholog of your model system.

Q4: What are the recommended working concentrations for this compound?

A4: The optimal concentration will vary depending on the cell type and experimental conditions. Based on data from other potent cGAS inhibitors, a good starting point for cellular assays is to perform a dose-response curve ranging from 0.1 µM to 50 µM. For biochemical assays, the IC50 is likely to be in the nanomolar range.[1][3]

Q5: What are appropriate controls for experiments using this compound?

A5:

  • Positive Control (cGAS activation): Cells stimulated with a known cGAS agonist (e.g., transfected dsDNA) in the absence of the inhibitor.

  • Negative Control (Vehicle): Cells treated with the vehicle (e.g., DMSO) at the same concentration as the inhibitor.

  • Pathway Specificity Control: To confirm that the inhibitor is not acting downstream of cGAS, stimulate cells with 2'3'-cGAMP. The inhibitor should not block STING activation by cGAMP.

  • Off-Target Control: To rule out general inhibition of innate immune signaling, stimulate cells with ligands for other pattern recognition receptors, such as poly(I:C) for RIG-I/MDA5 or LPS for TLR4.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High background signal in biochemical assay - Contaminated reagents- Non-specific binding of detection antibody- Use fresh, high-purity reagents.- Optimize antibody concentrations and blocking steps.
Inconsistent results between experiments - Variation in cell passage number- Inconsistent timing of treatments- Pipetting errors- Use cells within a consistent passage number range.- Standardize all incubation times.- Ensure accurate and consistent pipetting.
Observed cytotoxicity - High concentration of inhibitor- Off-target effects- Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range.- Test for off-target effects on other cellular pathways.
Inhibitor appears inactive in cellular assay - Poor cell permeability- Incorrect species of cGAS- Degraded inhibitor- Increase pre-incubation time with the inhibitor.- Confirm the inhibitor's activity against the cGAS from your species of interest.- Use a fresh stock of the inhibitor.

Quantitative Data

The following tables summarize representative quantitative data for a potent and selective cGAS inhibitor.

Table 1: Biochemical Inhibitory Activity

Compound Target Species IC50 Reference
Representative Inhibitor (e.g., G150)cGASHuman10.2 nM[1][3]
cGASMouse> 25,000 nM[1]

Table 2: Cellular Inhibitory Activity

Compound Cell Line Assay Readout IC50 Reference
Representative Inhibitor (e.g., G150)THP-1 (Human monocytic)IFNB1 mRNA expression1.96 µM[3]
Primary Human MacrophagesIFNB1 mRNA expression0.62 µM[3]

Table 3: Selectivity Profile

Compound Target Pathway Stimulus Cell Line Observed Effect Reference
Representative Inhibitor (e.g., G150)TLR4LPSTHP-1No inhibition of TNF expression[1]
RIG-I/MDA5poly(I:C)THP-1No inhibition of rRNA degradation[1]

Experimental Protocols

Protocol 1: In Vitro cGAS Enzyme Inhibition Assay (Luminescence-based)

This assay measures the depletion of ATP, a substrate of cGAS, as an indicator of enzyme activity.

Materials:

  • Recombinant human cGAS

  • dsDNA (e.g., 45 bp interferon-stimulatory DNA)

  • ATP and GTP

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white microplates

Procedure:

  • Prepare a reaction mixture containing assay buffer, dsDNA (e.g., 300 nM), and recombinant cGAS (e.g., 60 nM).

  • Add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM) to the wells of the microplate. Include a DMSO-only control.

  • Initiate the enzymatic reaction by adding a mixture of ATP and GTP (e.g., 50 µM each).

  • Incubate the plate at room temperature for 60 minutes.

  • Add the ATP detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition at each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression.

Protocol 2: Cellular Assay for Off-Target Effects on TLR4 Signaling

This protocol assesses whether this compound inhibits other innate immune pathways, using TLR4 as an example.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • This compound dissolved in DMSO

  • Lipopolysaccharide (LPS)

  • Reagents for RNA extraction, cDNA synthesis, and qRT-PCR

  • Primers for TNF and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Seed THP-1 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or DMSO for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

  • Harvest the cells and extract total RNA.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR to quantify the relative mRNA expression of TNF, normalized to the housekeeping gene.

  • Compare the TNF expression in this compound-treated cells to the DMSO-treated control to determine if there is any off-target inhibition.

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds & activates cGAS_IN_1 This compound cGAS_IN_1->cGAS inhibits STING_active Activated STING STING->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 p-IRF3 TBK1->IRF3 phosphorylates IFN_genes Type I IFN Genes IRF3->IFN_genes activates transcription IFN Type I Interferons IFN_genes->IFN expression

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow start Start: Assess Off-Target Effects cell_culture Culture relevant immune cells (e.g., THP-1, PBMCs) start->cell_culture inhibitor_treatment Pre-treat cells with this compound and vehicle control cell_culture->inhibitor_treatment stimulate Stimulate with specific ligands for alternative innate immune pathways inhibitor_treatment->stimulate ligands LPS (TLR4) Poly(I:C) (RIG-I/MDA5) cGAMP (STING) stimulate->ligands incubation Incubate for appropriate duration stimulate->incubation readout Measure downstream readouts incubation->readout readout_options Cytokine mRNA (qRT-PCR) Cytokine protein (ELISA) Pathway-specific protein phosphorylation (Western Blot) readout->readout_options analysis Analyze data and compare inhibitor vs. vehicle readout->analysis end Conclusion: Determine off-target activity analysis->end

Caption: Experimental workflow for assessing off-target effects of this compound.

Troubleshooting_Workflow cluster_biochem Biochemical Assay Troubleshooting cluster_cellular Cellular Assay Troubleshooting box box start No/Low Inhibition Observed check_assay Is it a biochemical or cellular assay? start->check_assay biochem Biochemical check_assay->biochem Biochemical cellular Cellular check_assay->cellular Cellular enzyme_activity Check enzyme activity with positive control biochem->enzyme_activity check_cytotoxicity Assess cytotoxicity (e.g., MTT assay) cellular->check_cytotoxicity reagent_quality Verify reagent quality (ATP, GTP, DNA) enzyme_activity->reagent_quality inhibitor_integrity Confirm inhibitor integrity and concentration reagent_quality->inhibitor_integrity check_permeability Is the inhibitor cell-permeable? check_cytotoxicity->check_permeability No Cytotoxicity optimize_incubation Optimize pre-incubation time check_permeability->optimize_incubation Yes check_cgas_expression Confirm cGAS expression in cell line (WB/qPCR) check_permeability->check_cgas_expression No/Unknown optimize_incubation->check_cgas_expression check_species Is inhibitor specific for the correct cGAS species? check_cgas_expression->check_species

Caption: Troubleshooting workflow for lack of this compound activity.

References

How to minimize cGAS-IN-1 cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize potential cytotoxicity associated with the cGAS inhibitor, cGAS-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds.

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental conditions. A starting point for many small molecule inhibitors is in the low micromolar range. Based on data from other cGAS inhibitors, a concentration range of 0.1 µM to 10 µM could be a reasonable starting point for characterization.

Q3: Is this compound expected to be cytotoxic?

Q4: How can I differentiate between cGAS inhibition-mediated effects and off-target cytotoxicity?

A4: To distinguish between on-target and off-target effects, consider the following controls:

  • Use a rescue experiment: After inhibiting cGAS with this compound, try to rescue the phenotype by introducing a downstream component of the pathway, such as cGAMP. If the phenotype is rescued, it suggests the effect is due to cGAS inhibition.

  • Use a structurally unrelated cGAS inhibitor: If another cGAS inhibitor with a different chemical scaffold produces the same biological effect, it is more likely to be an on-target effect.

  • Use cGAS knockout/knockdown cells: The effect of this compound should be absent in cells lacking cGAS.

Troubleshooting Guide: Minimizing this compound Cytotoxicity

Issue: I am observing significant cell death after treating my cells with this compound.

Possible Cause & Solution

Possible Cause Troubleshooting Steps
Concentration is too high Perform a dose-response curve to determine the optimal concentration of this compound. Start with a wide range of concentrations (e.g., 0.01 µM to 100 µM) and assess cell viability using a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo). Select the highest concentration that does not significantly impact cell viability for your experiments.
Solvent (DMSO) toxicity Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and does not affect cell viability on its own. Run a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) to assess solvent toxicity.
Cell type sensitivity Different cell lines can have varying sensitivities to small molecule inhibitors. If your primary cell line is particularly sensitive, consider testing this compound in a more robust cell line to confirm its activity before optimizing conditions for your sensitive cells.
Off-target effects At higher concentrations, small molecule inhibitors may have off-target effects that contribute to cytotoxicity. Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects.
Inhibitor stability and solubility Ensure that this compound is fully dissolved in DMSO before diluting it in your culture medium. Poor solubility can lead to the formation of precipitates that can be toxic to cells. Prepare fresh dilutions from your stock solution for each experiment.

Comparative Cytotoxicity of cGAS Inhibitors

While specific data for this compound is limited, the following table summarizes the inhibitory potency and cytotoxicity of other known cGAS inhibitors to provide a comparative context.

InhibitorTargetIC50 (Inhibition)LD50 / CytotoxicityCell Line
RU.521 Mouse cGAS~0.7 µMLD50: 62 µMRAW 264.7
J014 Human cGASNot specifiedLD50: 28.9 µMTHP-1
G140 Human cGAS1.70 µM (IFNB1 mRNA)Not specifiedTHP-1
G150 Human cGAS1.96 µM (IFNB1 mRNA)Not specifiedTHP-1
Perillaldehyde (PAH) Mouse cGASNot specifiedNo significant cytotoxicity up to 500 µML929

Note: IC50 and LD50 values can vary depending on the assay and cell line used.

Experimental Protocols

Protocol: Assessing Cell Viability using MTT Assay

This protocol provides a general framework for determining the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control (which is set to 100% viability). Plot the percentage of viability against the log of the inhibitor concentration to determine the CC50 value.

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes cGAS_IN_1 This compound cGAS_IN_1->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes ISGs Interferon Stimulated Genes pIRF3_dimer->ISGs Induces Transcription

Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA, leading to the transcription of interferon-stimulated genes. This compound acts as an inhibitor of cGAS, blocking the synthesis of 2'3'-cGAMP.

Troubleshooting_Workflow start Start: High Cytotoxicity Observed with this compound q1 Is the final DMSO concentration ≤ 0.1%? start->q1 sol1 Action: Reduce DMSO concentration in vehicle and treatment groups. q1->sol1 No q2 Have you performed a dose-response curve for cytotoxicity? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Action: Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine CC50. q2->sol2 No q3 Are you using the lowest effective concentration for cGAS inhibition? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Determine the IC50 for cGAS inhibition and use a concentration at or slightly above this value. q3->sol3 No q4 Have you confirmed inhibitor solubility and stability? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Action: Visually inspect for precipitates. Prepare fresh dilutions for each experiment. q4->sol4 No end Continue with optimized experimental conditions. q4->end Yes a4_yes Yes a4_no No sol4->end

Caption: A logical workflow to troubleshoot and minimize cytotoxicity associated with this compound treatment in cell culture experiments.

cGAS-IN-1 not inhibiting IFN-beta production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cGAS-IN-1, specifically when it fails to inhibit IFN-beta production in experimental settings.

Troubleshooting Guides & FAQs

This section addresses common problems that may lead to a lack of efficacy with this compound in inhibiting IFN-beta production.

Question 1: Why is this compound not inhibiting IFN-beta production in my cell-based assay?

Answer: Several factors could contribute to the lack of observable inhibition. Here are the most common issues to investigate:

  • Compound Integrity and Activity:

    • Degradation: Ensure the compound has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.

    • Solubility: Inadequate solubility in your cell culture media can lead to a lower effective concentration. Consider using a different solvent or a solubilizing agent, ensuring it doesn't affect your assay.

    • Purity: Impurities in the compound batch could interfere with its activity. Verify the purity of your this compound stock.

  • Cellular and Experimental Conditions:

    • Cell Permeability: this compound may have poor permeability in your chosen cell line. You may need to try different cell types known to be responsive or use a delivery agent.

    • Off-Target Effects: The stimulus you are using to induce IFN-beta might be activating a parallel pathway that is not dependent on cGAS. For example, some stimuli can activate Toll-like receptors (TLRs) which can also lead to IFN-beta production.[1]

    • Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit cGAS in your specific experimental setup. Perform a dose-response curve to determine the optimal inhibitory concentration.

    • Timing of Treatment: The timing of inhibitor addition relative to stimulation is critical. Pre-incubating the cells with this compound before adding the stimulus is generally recommended to allow for cellular uptake and target engagement.

  • Assay-Specific Issues:

    • Readout Sensitivity: Your IFN-beta detection method (e.g., ELISA, qPCR) may not be sensitive enough to detect partial inhibition. Ensure your assay is properly validated and has a good dynamic range.

    • Stimulus Concentration: An excessively high concentration of the cGAS activator (e.g., dsDNA, cGAMP) might overwhelm the inhibitory capacity of this compound. Titrate your stimulus to find a concentration that gives a robust but inhibitable signal.

Question 2: How can I be sure that the IFN-beta production I'm seeing is cGAS-dependent?

Answer: To confirm that your stimulus is specifically activating the cGAS-STING pathway, you can perform the following control experiments:

  • Use cGAS or STING knockout/knockdown cells: If the IFN-beta production is absent in these cells, it confirms the pathway's involvement.

Question 3: What are some alternative inhibitors I can use as a positive control?

Answer: Several other cGAS inhibitors with different chemical scaffolds have been characterized and can be used for comparison. The choice of inhibitor may depend on whether you are working with human or murine cGAS, as some inhibitors show species-specific potency.[3]

InhibitorTargetMechanism of ActionKey Characteristics
G150 cGASBinds to the cGAS active siteHighly selective for human cGAS over murine cGAS.[3]
RU.521 cGASBinds to the cGAS/dsDNA complexMore potent inhibitor of murine cGAS compared to human cGAS.[3]
PF-06928215 cGASHigh-affinity inhibitor of the cGAS active sitePotent against human cGAS.[3]

Experimental Protocols

Protocol 1: Cellular Assay for Inhibition of dsDNA-Induced Interferon-β (IFNB1) mRNA Expression

This protocol assesses the ability of this compound to inhibit the cGAS-STING pathway in a cellular context by measuring the downstream production of IFNB1 mRNA.[4]

Materials:

  • THP-1 cells (or other suitable cell line)

  • Cell culture medium

  • This compound dissolved in DMSO

  • dsDNA (e.g., Herring Testis DNA - HT-DNA)

  • Transfection reagent (e.g., Lipofectamine)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR reagents for IFNB1 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 1-2 hours.

  • Transfect the cells with dsDNA using a suitable transfection reagent. Include a non-transfected control.

  • Incubate the cells for 4-6 hours.

  • Harvest the cells and extract total RNA.

  • Perform reverse transcription to generate cDNA.

  • Quantify the relative expression of IFNB1 mRNA using qRT-PCR, normalizing to the housekeeping gene.

  • Calculate the percentage of inhibition for each this compound concentration compared to the DMSO control and determine the cellular IC50 value.

Visualizations

To aid in understanding the experimental workflow and the targeted signaling pathway, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Testing this compound Efficacy A Seed Cells B Pre-treat with this compound (or vehicle) A->B C Stimulate with dsDNA B->C D Incubate C->D E Measure IFN-beta (qPCR or ELISA) D->E F Analyze Data (IC50 determination) E->F G cluster_pathway cGAS-STING Signaling Pathway cluster_nucleus cGAS-STING Signaling Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP+GTP cGAS_IN_1 This compound cGAS_IN_1->cGAS Inhibition STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IRF3_P p-IRF3 IRF3->IRF3_P Nucleus Nucleus IFN_beta IFN-beta Production IRF3_P->IFN_beta Nucleus->IFN_beta

References

Technical Support Center: Improving the In Vivo Bioavailability of cGAS-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cGAS-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the in vivo bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS). cGAS is a key sensor of cytosolic double-stranded DNA (dsDNA), which can be a sign of pathogenic infection or cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the STING (Stimulator of Interferon Genes) protein, leading to a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. By inhibiting the enzymatic activity of cGAS, this compound blocks the production of cGAMP, thereby suppressing this inflammatory response. This makes it a valuable tool for studying and potentially treating autoimmune and inflammatory diseases driven by aberrant cGAS-STING activation.

Q2: We are observing high variability in the plasma concentrations of this compound in our animal studies. What are the likely causes and how can we address this?

A2: High variability in plasma concentrations is a common issue for orally administered compounds with poor solubility. The primary causes include:

  • Poor and Variable Dissolution: If this compound does not dissolve consistently in the gastrointestinal (GI) tract, its absorption will be erratic.

  • Food Effects: The presence or absence of food can significantly impact gastric emptying time and the composition of GI fluids, which in turn affects the dissolution and absorption of poorly soluble drugs.

  • First-Pass Metabolism: The extent of metabolism in the gut wall and liver can vary between individual animals, leading to inconsistent levels of the drug reaching systemic circulation.

  • Differences in GI Motility: Variations in the rate at which substances move through the GI tract of individual animals can alter the time available for dissolution and absorption.

To mitigate this, consider the following:

  • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.

  • Optimize the Formulation: Employ formulation strategies designed to improve solubility and dissolution rate, such as amorphous solid dispersions or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS). These can reduce the dependence of absorption on physiological variables.

  • Consider Alternative Routes of Administration: For initial efficacy studies, using intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) routes can bypass the complexities of oral absorption and provide more consistent exposure.

Q3: Our in vitro experiments with this compound show high potency, but we are not seeing the expected efficacy in our in vivo models. What could be the reason?

A3: A discrepancy between in vitro potency and in vivo efficacy is often linked to poor pharmacokinetic properties, primarily low bioavailability. Several factors could be at play:

  • Low Oral Bioavailability: The compound may be poorly absorbed from the GI tract due to low solubility or permeability.

  • Rapid Metabolism: this compound might be quickly metabolized by enzymes in the liver (first-pass metabolism) or other tissues, resulting in low systemic exposure.

  • Species-Specific Differences in Potency: Some cGAS inhibitors exhibit significant differences in potency between species. For instance, the inhibitor RU.521 is potent against mouse cGAS but is a poor inhibitor of human cGAS, while G140 and G150 are highly potent against human cGAS but less so against the murine enzyme.[1][2] Ensure that this compound is potent against the cGAS of the animal model you are using.

  • High Plasma Protein Binding: The compound may be extensively bound to plasma proteins, reducing the concentration of the free, active drug available to reach the target tissue.

To troubleshoot this, it is crucial to conduct a pharmacokinetic study to determine the plasma concentration of this compound after administration.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility and Formulation Challenges

Problem: this compound is difficult to dissolve in common vehicles for in vivo administration, leading to precipitation and inaccurate dosing.

Solutions:

  • Vehicle Screening: Systematically test the solubility of this compound in a panel of common preclinical vehicles.

  • Formulation Strategies: For poorly water-soluble compounds, consider the following formulation approaches:

    • Co-solvents: Use a mixture of a water-miscible organic solvent (e.g., DMSO, PEG 400) and an aqueous vehicle (e.g., saline, PBS). However, be mindful of potential toxicity associated with high concentrations of organic solvents.

    • Surfactants: Employ non-ionic surfactants like Tween® 80 or Cremophor® EL to form micelles that can encapsulate the hydrophobic drug.

    • Lipid-Based Formulations (SEDDS): Formulate this compound in a mixture of oils, surfactants, and co-solvents. These formulations spontaneously form a fine emulsion in the GI tract, enhancing dissolution and absorption.

    • Amorphous Solid Dispersions (ASDs): Disperse this compound in a polymer matrix in an amorphous state. The amorphous form has higher solubility and dissolution rates compared to the crystalline form.[3]

Issue 2: Low and Variable Oral Bioavailability

Problem: Oral administration of this compound results in low and inconsistent plasma concentrations, compromising the reliability of efficacy studies.

Solutions:

  • Formulation Optimization:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): This is a highly effective method for improving the oral bioavailability of lipophilic drugs.

    • Amorphous Solid Dispersions (ASDs): By improving the dissolution rate, ASDs can significantly enhance oral absorption.

  • Chemical Modification:

    • Prodrug Approach: Synthesize a more water-soluble or permeable prodrug of this compound that is converted to the active compound in vivo. For example, a parent compound G150 has been chemically modified with polar functional groups to improve solubility and bioavailability.[4]

  • Alternative Routes of Administration:

    • Intravenous (IV) Injection: Provides 100% bioavailability and is the gold standard for determining pharmacokinetic parameters.

    • Intraperitoneal (IP) Injection: Bypasses first-pass metabolism and can provide higher exposure than oral administration.

    • Subcutaneous (SC) Injection: Can provide sustained release and prolonged exposure.

Data Presentation

While specific pharmacokinetic data for a compound named "this compound" is not publicly available, the following tables provide a template for summarizing key in vitro potency data for well-characterized cGAS inhibitors and a template for recording in vivo pharmacokinetic data from your own studies.

Table 1: In Vitro Inhibitory Activity of Representative cGAS Inhibitors

CompoundTarget SpeciesAssay TypeIC₅₀Reference
G150 HumanBiochemical10.2 nM[2]
HumanCellular (THP-1 cells, IFNB1 mRNA)1.96 µM
MouseBiochemicalNo inhibition[2]
G140 HumanBiochemical14.0 nM[2]
HumanCellular (THP-1 cells, IFNB1 mRNA)1.70 µM
MouseBiochemical442 nM[2]
RU.521 MouseCellular (RAW 264.7 cells)~0.7 µM
HumanCellular (THP-1 cells)~0.8 µM

Note: The discrepancy between biochemical and cellular IC₅₀ values is common and can be attributed to factors such as cell permeability, drug metabolism, and efflux pumps.

Table 2: Template for In Vivo Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋ₜ (ng·h/mL)Oral Bioavailability (%)
Intravenous (IV) e.g., 2Record DataRecord DataRecord Data100
Oral (PO) e.g., 10Record DataRecord DataRecord DataCalculate
Intraperitoneal (IP) e.g., 10Record DataRecord DataRecord DataN/A

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable time point.

Experimental Protocols

Protocol 1: In Vivo Bioavailability Study of this compound in Mice

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound.

Materials:

  • This compound

  • Vehicle/formulation for IV and PO administration

  • 8-10 week old male C57BL/6 mice

  • Dosing syringes and needles (gavage needles for PO, 27-30G needles for IV)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • IV Group (n=3-4 mice): Administer this compound solution/suspension via the tail vein. A typical dose for a research compound might be 1-5 mg/kg.

    • PO Group (n=3-4 mice): Administer this compound formulation via oral gavage. A typical dose might be 10-50 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous or submandibular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately place blood samples in EDTA-coated tubes, keep on ice, and then centrifuge at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) using appropriate software. Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a SEDDS formulation to improve the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Cremophor® EL, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Vortex mixer

  • Water bath

Procedure:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. A common starting ratio is 40% oil, 40% surfactant, and 20% co-surfactant. b. Heat the mixture in a water bath at 40-60°C to ensure homogeneity. c. Add the pre-weighed this compound to the mixture and vortex until a clear, homogenous solution is formed.

  • Characterization:

    • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and visually assess the formation of an emulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using a dynamic light scattering instrument. A smaller droplet size (typically <200 nm) is desirable for better absorption.

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes cGAS_IN_1 This compound cGAS_IN_1->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates STING_active Activated STING STING->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_p p-IRF3 IRF3->IRF3_p IFN_genes Type I IFN Genes IRF3_p->IFN_genes Transcription Cytokines Pro-inflammatory Cytokine Genes IRF3_p->Cytokines Transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation start Poorly Soluble This compound formulation Formulation Strategy Selection start->formulation sedds SEDDS formulation->sedds asd Amorphous Solid Dispersion formulation->asd nano Nanoparticle Formulation formulation->nano prodrug Prodrug Synthesis formulation->prodrug dosing Animal Dosing (PO and IV) sedds->dosing asd->dosing nano->dosing prodrug->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Bioanalysis sampling->analysis pk_calc Pharmacokinetic Analysis analysis->pk_calc bioavailability Bioavailability > X%? pk_calc->bioavailability success Proceed to Efficacy Studies bioavailability->success Yes fail Re-evaluate Formulation bioavailability->fail No fail->formulation

Caption: Experimental workflow for improving and evaluating the bioavailability of this compound.

Troubleshooting_Logic cluster_issues Troubleshooting Paths start In Vivo Experiment with this compound issue Issue Encountered? start->issue variability High Variability in Plasma Levels issue->variability High Variability low_efficacy Low In Vivo Efficacy issue->low_efficacy Low Efficacy formulation_prob Formulation Precipitation issue->formulation_prob Precipitation success Continue with Study issue->success No Issues sol_sol Standardize Feeding Optimize Formulation Consider Alt. Routes variability->sol_sol Solution eff_sol Conduct PK Study Check Species Specificity Assess Plasma Protein Binding low_efficacy->eff_sol Solution form_sol Vehicle Screening Use Co-solvents/Surfactants Develop SEDDS/ASD formulation_prob->form_sol Solution

Caption: Logical workflow for troubleshooting common issues with in vivo experiments.

References

Technical Support Center: Overcoming Resistance to cGAS-IN-1 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cGAS-IN-1, a potent and selective small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS). This resource is designed to help users overcome common experimental challenges, including the development of cellular resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the enzyme cGAS. cGAS is a key sensor of cytosolic double-stranded DNA (dsDNA), which is a danger signal associated with pathogen infection and cellular damage.[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][3][4] cGAMP then binds to and activates the adaptor protein STING (Stimulator of Interferon Genes), initiating a downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[1][3][5][6] this compound likely acts by preventing the synthesis of cGAMP, thereby blocking the activation of the STING pathway.

Q2: What is the role of the cGAS-STING pathway in drug resistance?

A2: Recent studies have shown that the cGAS-STING pathway can play a dual role in the context of cancer therapy. While its activation in immune cells can promote anti-tumor immunity, cancer cell-intrinsic activation of the cGAS-STING pathway can confer resistance to certain therapies.[7][8] Some cancer treatments, such as chemotherapy and targeted therapies, can induce DNA damage, leading to the accumulation of cytosolic dsDNA in cancer cells.[7][8] This activates the cGAS-STING pathway, which in turn can trigger pro-survival signaling through downstream effectors like TBK1, IRF3, and NF-κB, helping cancer cells withstand the drug-induced stress.[7][8]

Q3: How can I confirm that this compound is active in my cell line?

A3: To confirm the activity of this compound, you should assess its ability to inhibit the cGAS-STING pathway upon stimulation. A common method is to transfect cells with a dsDNA stimulus (e.g., herring testis DNA or a synthetic dsDNA oligonucleotide) and then measure the downstream signaling readouts.[9][10] Key readouts to measure include:

  • Phosphorylation of STING, TBK1, and IRF3 by Western blot.

  • Expression of type I interferon genes (e.g., IFNB1) and interferon-stimulated genes (ISGs) by RT-qPCR.

  • Production of inflammatory cytokines (e.g., CXCL10) by ELISA.

A successful experiment will show a dose-dependent decrease in these readouts in the presence of this compound.

Q4: My cells are not responding to this compound. What are the possible reasons?

A4: There are several potential reasons for a lack of response to this compound:

  • Low or absent cGAS or STING expression: Some cancer cell lines have been shown to have low or absent expression of cGAS or STING, which would render them insensitive to a cGAS inhibitor.[10]

  • Pathway activation downstream of cGAS: The signaling pathway may be activated at a point downstream of cGAS (e.g., through a gain-of-function mutation in STING).

  • Drug efflux: The cells may be actively pumping the inhibitor out through multidrug resistance transporters.

  • Inhibitor instability or degradation: The inhibitor may not be stable under your experimental conditions.

  • Acquired resistance: The cells may have developed mechanisms to bypass the cGAS-dependent pathway.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered when using this compound, particularly when observing resistance.

Problem 1: No observable inhibition of cGAS-STING signaling.
Possible Cause Suggested Solution
Cell line lacks functional cGAS or STING protein. Verify the expression of cGAS and STING protein by Western blot or mRNA by RT-qPCR. If expression is absent, select a different cell line known to have a functional cGAS-STING pathway.
Ineffective delivery of dsDNA stimulus. Optimize the transfection protocol for your specific cell line. Confirm successful transfection by using a fluorescently labeled dsDNA oligo and microscopy. Ensure the dsDNA is not degraded.[9]
Suboptimal concentration of this compound. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) in your cell line. Consult the manufacturer's data sheet for recommended concentration ranges.
Degradation or instability of this compound. Prepare fresh stock solutions of the inhibitor. Store the stock solution and working dilutions as recommended by the manufacturer.
Problem 2: Initial inhibition is observed, but cells develop resistance over time.
Possible Cause Suggested Solution
Upregulation of downstream survival pathways. Activation of parallel survival pathways (e.g., PI3K/AKT) can compensate for cGAS-STING inhibition. Analyze the activation status of other pro-survival pathways by Western blot. Consider combination therapies with inhibitors of these compensatory pathways.
Mutations in pathway components. Sequence key components of the cGAS-STING pathway (e.g., STING, TBK1, IRF3) in resistant clones to identify potential activating mutations that bypass the need for cGAS activity.
Epigenetic silencing of cGAS or STING. Treatment with epigenetic modifiers, such as DNA methyltransferase (DNMT) inhibitors or histone deacetylase (HDAC) inhibitors, may restore the expression of silenced pathway components.[11]
Increased drug efflux. Treat cells with known inhibitors of ABC transporters (e.g., verapamil) in combination with this compound to see if sensitivity is restored.

Quantitative Data Summary

The following table summarizes the inhibitory potency of various cGAS inhibitors from published literature. This can serve as a reference for expected potency ranges.

CompoundTargetAssay TypeIC50Reference
G140Human cGASBiochemical14.0 nM[12][13]
G140Mouse cGASBiochemical442 nM[12][13]
G140Human THP1 cells (IFNB1 mRNA)Cell-based1.7 µM[12]
G150Human cGASBiochemical10.2 nM[12][13]
PF-06928215Human cGASBiochemical4.9 µM[12]
RU.521Mouse cGASBiochemical110 nM[12][13]

Experimental Protocols

Protocol 1: In Vitro cGAS Inhibition Assay

This protocol describes a biochemical assay to determine the IC50 value of a cGAS inhibitor.

Principle: The assay measures the amount of 2'3'-cGAMP produced by recombinant human cGAS in the presence of dsDNA, ATP, and GTP, with varying concentrations of the inhibitor.[12] The produced cGAMP can be quantified using methods like competitive ELISA or TR-FRET.[14][15]

Materials:

  • Recombinant human cGAS

  • This compound

  • Double-stranded DNA (e.g., 100 bp dsDNA)

  • ATP and GTP

  • Assay Buffer (e.g., Tris-HCl, MgCl2, NaCl)

  • cGAMP detection kit (ELISA or TR-FRET based)

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer to the desired concentrations. Ensure the final DMSO concentration is consistent and low (<1%).

    • Prepare master mixes of cGAS/dsDNA and ATP/GTP in Assay Buffer.

  • Assay Plate Setup:

    • Add the diluted this compound or vehicle control to the wells of an assay plate.

    • Add the cGAS/dsDNA master mix to all wells.

    • Include controls: No Enzyme, No Inhibitor (100% activity), and No DNA.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the ATP/GTP master mix.

    • Incubate the plate at 37°C for 30-90 minutes.

  • cGAMP Quantification:

    • Stop the reaction and quantify the amount of 2'3'-cGAMP produced using a cGAMP detection kit, following the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background signal (No Enzyme Control).

    • Normalize the data to the No Inhibitor Control.

    • Plot the normalized cGAMP production against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.[12]

Protocol 2: Assessing cGAS-STING Pathway Activation in Cells

This protocol details how to assess the activation of the cGAS-STING pathway in a cellular context.

Principle: Cells are treated with a dsDNA stimulus to activate the cGAS-STING pathway. The effect of this compound on downstream signaling events is then measured.

Materials:

  • Cell line of interest

  • This compound

  • dsDNA stimulus (e.g., herring testis DNA, synthetic 80 bp dsDNA)[10]

  • Transfection reagent (e.g., jetPRIME®)[9]

  • Reagents for Western blotting (antibodies against p-STING, p-TBK1, p-IRF3)

  • Reagents for RT-qPCR (primers for IFNB1, CXCL10, and a housekeeping gene)

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • dsDNA Transfection:

    • Prepare the dsDNA-transfection reagent complexes according to the manufacturer's protocol.

    • Add the complexes to the cells and incubate for the desired time (e.g., 4-6 hours for protein phosphorylation, 6-24 hours for gene expression).

  • Sample Collection:

    • For Western blotting, lyse the cells in RIPA buffer.

    • For RT-qPCR, harvest the cells and extract total RNA.

  • Analysis:

    • Western Blot: Perform SDS-PAGE and Western blotting to detect the phosphorylated forms of STING, TBK1, and IRF3.

    • RT-qPCR: Synthesize cDNA and perform quantitative PCR to measure the relative expression of target genes (IFNB1, CXCL10). Normalize the expression to a housekeeping gene.

Visualizations

cGAS_STING_Pathway cGAS-STING Signaling Pathway and Inhibition by this compound cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes cGAS_IN_1 This compound cGAS_IN_1->cGAS inhibits STING_ER STING cGAMP->STING_ER activates STING_Golgi STING STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 Dimer IRF3->p_IRF3 dimerizes IFN_genes Type I IFN Genes (e.g., IFNB1) p_IRF3->IFN_genes activates transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Resistance start Start: No response to this compound check_pathway Check cGAS/STING Expression (Western Blot/RT-qPCR) start->check_pathway is_expressed Expressed? check_pathway->is_expressed select_new_cell_line Action: Select new cell line is_expressed->select_new_cell_line No optimize_assay Optimize Assay Conditions (Inhibitor conc., dsDNA delivery) is_expressed->optimize_assay Yes is_optimized Response after optimization? optimize_assay->is_optimized success Success: Experiment proceeds is_optimized->success Yes investigate_resistance Investigate Acquired Resistance is_optimized->investigate_resistance No / Resistance Develops check_downstream Analyze Downstream Pathways (Western Blot for p-AKT, etc.) investigate_resistance->check_downstream sequence_genes Sequence Pathway Genes (STING, TBK1, etc.) investigate_resistance->sequence_genes check_efflux Test Drug Efflux (Use ABC transporter inhibitors) investigate_resistance->check_efflux develop_combo Develop Combination Therapy check_downstream->develop_combo sequence_genes->develop_combo check_efflux->develop_combo

Caption: A logical workflow for troubleshooting lack of response or resistance to this compound.

References

Validation & Comparative

Validating cGAS Inhibitor Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The discovery of small molecule inhibitors of cyclic GMP-AMP synthase (cGAS) has opened new avenues for therapeutic intervention in autoimmune and inflammatory diseases driven by aberrant activation of the cGAS-STING pathway. However, rigorous validation of inhibitor specificity is paramount to ensure that observed biological effects are directly attributable to cGAS inhibition and not off-target activities. This guide provides a comparative overview of methodologies and data for assessing the specificity of cGAS inhibitors, using well-characterized compounds as examples to inform the validation process for inhibitors like "cGAS-IN-1".

Quantitative Comparison of cGAS Inhibitors

The in vitro potency of cGAS inhibitors is a critical parameter for comparison. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness. Below is a summary of reported IC50 values for several known cGAS inhibitors against both human and murine cGAS. It is important to note that assay conditions can vary between studies, potentially influencing the absolute values.

InhibitorTargetIC50 (Human cGAS)IC50 (Murine cGAS)Mechanism of ActionKey CharacteristicsReference(s)
G150 cGAS10.2 nM25,000 nMBinds to the cGAS active siteHighly selective for human cGAS over murine cGAS.[1]
RU.521 cGAS~2.94 µM (less potent)110 nM (biochemical), 700 nM (cellular)Binds to the cGAS/dsDNA complex.More potent inhibitor of murine cGAS compared to human cGAS.[1]
PF-06928215 cGAS4.9 µM-High-affinity inhibitor of the cGAS active site.High-affinity binder to the human cGAS active site.[1]
Compound 3 cGAS-0.51 µM (cellular)Covalently binds to m-cGAS.Exhibits better activity in cells than RU.521 in the cited study.[2]
Compound 171 cGAS3.5 nM (cell-free)-Not specifiedPotent in both cell-free and cell-based assays.[2]

Experimental Protocols for Specificity Validation

Validating the specificity of a cGAS inhibitor requires a multi-faceted approach, employing both biochemical and cell-based assays.

Biochemical Assays

These assays directly measure the inhibitor's effect on cGAS enzymatic activity in a controlled, cell-free environment.

1. Fluorescence Polarization (FP) Assay

This high-throughput assay is used to quantify the production of cGAMP by cGAS.[3]

  • Principle: The assay measures the change in polarization of fluorescently labeled cGAMP (e.g., Cy5-cGAMP) when bound by a specific high-affinity monoclonal antibody. Unlabeled cGAMP produced by the cGAS enzyme competes with the fluorescent tracer for antibody binding, leading to a decrease in fluorescence polarization.

  • Protocol:

    • Incubate purified human or murine cGAS enzyme with ATP, GTP, and double-stranded DNA (dsDNA) in the presence of various concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).

    • Terminate the enzymatic reaction.

    • Add a pre-mixed solution of a cGAMP-specific monoclonal antibody and a fluorescently labeled cGAMP tracer.

    • Incubate at room temperature to allow for antibody-cGAMP/tracer binding to reach equilibrium.

    • Measure fluorescence polarization using a suitable plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]

2. Pyrophosphate (PPi) Detection Assay

This assay measures the pyrophosphate (PPi) released during the synthesis of cGAMP from ATP and GTP.

  • Principle: The amount of PPi produced is directly proportional to cGAS activity. PPi levels can be quantified using a coupled enzymatic reaction that results in a colorimetric or fluorescent readout.

  • Protocol:

    • Perform the cGAS enzymatic reaction as described for the FP assay.

    • Add a reagent that detects inorganic pyrophosphate. For instance, a PPiase coupling assay can be used where PPi is converted to phosphate (Pi), which is then detected using a malachite green-based colorimetric method.[4]

    • Measure the absorbance or fluorescence on a plate reader.

    • Determine the IC50 value from the dose-response curve.

Cell-Based Assays

These assays assess the inhibitor's activity in a more physiologically relevant context, measuring the downstream consequences of cGAS activation.

1. THP-1 Lucia™ ISG Reporter Assay

This assay utilizes a human monocytic cell line (THP-1) engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.

  • Principle: Activation of the cGAS-STING pathway leads to the phosphorylation of IRF3 and the subsequent expression of the luciferase reporter. Inhibition of cGAS will reduce luciferase expression.

  • Protocol:

    • Seed THP-1-Lucia™ ISG cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with serial dilutions of the cGAS inhibitor or a vehicle control for 1-2 hours.

    • Transfect the cells with a dsDNA stimulus, such as Herring Testis DNA (HT-DNA), to activate the cGAS pathway.

    • Incubate the cells for 18-24 hours.

    • Add a luciferase assay reagent to each well and measure the luminescence using a luminometer.

    • Calculate the cellular IC50 value from the dose-response curve.[1]

2. IFNβ Enzyme-Linked Immunosorbent Assay (ELISA)

This assay directly measures the production of Interferon-beta (IFNβ), a key cytokine produced downstream of cGAS-STING activation.

  • Principle: The amount of secreted IFNβ in the cell culture supernatant is quantified using a specific antibody-based detection method.

  • Protocol:

    • Culture primary cells (e.g., macrophages) or cell lines (e.g., THP-1) and pre-treat with the inhibitor.

    • Stimulate the cells with dsDNA.

    • Collect the cell culture supernatant after an appropriate incubation period.

    • Quantify the concentration of IFNβ in the supernatant using a commercially available IFNβ ELISA kit according to the manufacturer's instructions.

    • Determine the IC50 from the resulting dose-response data.[2]

Visualizing Key Pathways and Workflows

To better understand the context of cGAS inhibition and the process of validation, the following diagrams illustrate the cGAS-STING signaling pathway and a general experimental workflow.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates STING_active Activated STING STING->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_genes Type I Interferon Genes pIRF3_dimer->IFN_genes Induces Transcription Cytokine_genes Pro-inflammatory Cytokine Genes pIRF3_dimer->Cytokine_genes Induces Transcription

Caption: The cGAS-STING signaling pathway.

Inhibitor_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_off_target Off-Target & Specificity biochem_start Purified cGAS Enzyme + dsDNA, ATP, GTP fp_assay Fluorescence Polarization Assay biochem_start->fp_assay ppi_assay Pyrophosphate Assay biochem_start->ppi_assay inhibitor Test Inhibitor (this compound) inhibitor->biochem_start biochem_result Determine IC50 fp_assay->biochem_result ppi_assay->biochem_result cellular_result Determine Cellular IC50 biochem_result->cellular_result cell_start Reporter Cell Line (e.g., THP-1) or Primary Macrophages stimulate Stimulate with dsDNA cell_start->stimulate inhibitor2 Test Inhibitor (this compound) inhibitor2->cell_start reporter_assay Luciferase Reporter Assay stimulate->reporter_assay elisa_assay IFNβ ELISA stimulate->elisa_assay reporter_assay->cellular_result elisa_assay->cellular_result specificity_result Assess Specificity cellular_result->specificity_result kinase_panel Kinase Panel Screening kinase_panel->specificity_result other_prr Other PRR Pathway Activation (e.g., TLRs) other_prr->specificity_result

Caption: Workflow for validating cGAS inhibitor specificity.

References

A Comparative Guide to cGAS-IN-1 and Other Known cGAS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-STIMULATOR OF INTERFERON GENES (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target. This guide provides an objective comparison of cGAS-IN-1 with other well-characterized cGAS inhibitors: PF-06928215, G150, and RU.521, supported by experimental data and detailed methodologies.

Quantitative Comparison of cGAS Inhibitors

The following table summarizes the reported inhibitory concentrations (IC50) of this compound and other selected inhibitors against human and murine cGAS in both biochemical and cellular assays. It is important to note that direct comparison of absolute values should be approached with caution, as assay conditions can vary between studies.

InhibitorTarget SpeciesAssay TypeIC50 ValueReference(s)
This compound HumanBiochemical2.28 µM[1]
MurineBiochemical1.44 µM[1]
PF-06928215 HumanBiochemical4.9 µM[2][3][4]
HumanCellularNo activity[2][4]
G150 HumanBiochemical10.2 nM[5][6][7][8]
MurineBiochemical>25 µM[7]
HumanCellular (THP-1)1.96 µM (IFNB1 expression)[6][7]
RU.521 MurineBiochemical0.11 µM[5]
HumanBiochemical2.94 µM[5]
HumanCellular (THP-1)~0.8 µM (IFNB1 expression)[9]
MurineCellular (RAW 264.7)0.7 µM[9]

Signaling Pathway and Experimental Workflow

To provide a clear visual context, the following diagrams illustrate the cGAS-STING signaling pathway and a general experimental workflow for evaluating cGAS inhibitors.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesis ATP_GTP ATP + GTP STING STING cGAMP->STING Binding & Activation cGAS_IN_1 This compound (Inhibitor) cGAS_IN_1->cGAS Inhibition STING_active Activated STING STING->STING_active Translocation TBK1 TBK1 STING_active->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization & Translocation IFNs Type I Interferons & Pro-inflammatory Cytokines pIRF3_dimer->IFNs Gene Transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay recombinant_cGAS Recombinant cGAS reaction_mix Incubate with ATP & GTP recombinant_cGAS->reaction_mix dsDNA_activator dsDNA Activator dsDNA_activator->reaction_mix inhibitor_biochem cGAS Inhibitor (e.g., this compound) inhibitor_biochem->reaction_mix readout_biochem Measure cGAMP production (FP, LC-MS, etc.) reaction_mix->readout_biochem ic50_biochem Determine IC50 readout_biochem->ic50_biochem cells Reporter Cells (e.g., THP-1 Lucia ISG) inhibitor_cellular Pre-treat with cGAS Inhibitor cells->inhibitor_cellular transfection Transfect with dsDNA inhibitor_cellular->transfection incubation Incubate transfection->incubation readout_cellular Measure downstream signal (Luciferase, IFN-β mRNA) incubation->readout_cellular ic50_cellular Determine IC50 readout_cellular->ic50_cellular

References

A Head-to-Head Comparison of cGAS Inhibitors: cGAS-IN-1 vs. RU.521

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a pro-inflammatory response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, making cGAS a promising therapeutic target. This guide provides a detailed, objective comparison of two widely used cGAS inhibitors, cGAS-IN-1 and RU.521, to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Performance Metrics

FeatureThis compoundRU.521
Mechanism of Action Direct inhibitor of cGASDirect inhibitor of cGAS
Human cGAS IC50 2.28 µM[1]~0.8 µM (in THP-1 cells)[2][3], 2.94 µM (biochemical)
Mouse cGAS IC50 1.44 µM[1]0.11 µM (biochemical), ~0.7 µM (in RAW 264.7 cells)[2][3]
Selectivity Data not readily availableSelective for cGAS over other pattern recognition receptors[2][4]
In Vivo Efficacy Data not readily available in public literatureDemonstrated efficacy in mouse models of autoimmune diseases[5][6][7]

Delving Deeper: A Comparative Analysis

Mechanism of Action: Both this compound and RU.521 are small molecule inhibitors that directly target the cGAS enzyme, preventing its synthesis of the second messenger cyclic GMP-AMP (cGAMP) and subsequent activation of the STING pathway.

Potency and Selectivity:

This compound , a flavonoid compound, exhibits micromolar potency against both human and mouse cGAS in biochemical assays, with a slight preference for the murine enzyme.[1]

RU.521 demonstrates potent inhibition of mouse cGAS with a biochemical IC50 of 0.11 µM.[5] While its biochemical potency against human cGAS is lower (IC50 of 2.94 µM), it shows comparable and potent activity in human and mouse cell-based assays, with IC50 values of approximately 0.8 µM and 0.7 µM, respectively.[2][3] This suggests good cell permeability and intracellular activity. Importantly, RU.521 has been shown to be selective for the cGAS-STING pathway, with no significant off-target effects on other innate immune signaling pathways such as those mediated by TLRs or RLRs.[2][4]

In Vivo Efficacy:

A significant distinction between the two inhibitors lies in the availability of in vivo data.

RU.521 has been utilized in several preclinical models of autoimmune diseases. For instance, it has been shown to reduce the constitutive interferon production in macrophages from a mouse model of Aicardi-Goutières syndrome (AGS), a severe autoimmune disorder.[5][6][7] It has also demonstrated therapeutic effects in other inflammatory and autoimmune models.[8]

This compound , at the time of this writing, lacks readily available published data on its in vivo efficacy in animal models of disease. This represents a critical knowledge gap for researchers considering its use for in vivo studies.

Visualizing the Science

To better understand the context of these inhibitors, the following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow for inhibitor evaluation.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP catalyzes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates IFN_production IFN-β Production IFN_genes->IFN_production RU_521 RU.521 RU_521->cGAS inhibits cGAS_IN_1 cGAS_IN_1 cGAS_IN_1->cGAS inhibits

Caption: The cGAS-STING signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Biochemical_Assay Biochemical Assay (e.g., cGAMP ELISA/TR-FRET) IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (e.g., THP-1 cells) Cell_Based_Assay->IC50_Determination Disease_Model Disease Model (e.g., Trex1-/- mice) IC50_Determination->Disease_Model Lead Compound Selection Inhibitor_Administration Inhibitor Administration Disease_Model->Inhibitor_Administration Efficacy_Evaluation Efficacy Evaluation (e.g., Cytokine levels, Histology) Inhibitor_Administration->Efficacy_Evaluation

Caption: A typical experimental workflow for evaluating cGAS inhibitors.

Experimental Protocols: A Guide for the Bench

Here are detailed methodologies for key experiments cited in the comparison.

Biochemical cGAS Activity Assay (cGAMP ELISA)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified cGAS.

Materials:

  • Recombinant human or mouse cGAS protein

  • Herring Testis DNA (HT-DNA) or other dsDNA substrate

  • ATP and GTP

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (this compound or RU.521) dissolved in DMSO

  • 2'3'-cGAMP ELISA Kit

Procedure:

  • Prepare a reaction mixture containing assay buffer, dsDNA (e.g., 2.5 µg/mL), ATP (e.g., 100 µM), and GTP (e.g., 100 µM).

  • Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the reaction by adding recombinant cGAS (e.g., 20 nM).

  • Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes).

  • Stop the reaction by heating or adding EDTA.

  • Quantify the amount of 2'3'-cGAMP produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of cGAS activity against the logarithm of the inhibitor concentration.

Cell-Based cGAS Inhibition Assay (THP-1 Cells)

Objective: To assess the ability of a compound to inhibit cGAS activity within a cellular context.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Transfection reagent (for DNA delivery)

  • Herring Testis DNA (HT-DNA)

  • Test compounds (this compound or RU.521) dissolved in DMSO

  • Reagents for RNA extraction and qRT-PCR or ELISA for IFN-β or IL-6

Procedure:

  • Seed THP-1 cells in a multi-well plate at an appropriate density.

  • Pre-treat the cells with serial dilutions of the test compound or DMSO for 1-2 hours.

  • Transfect the cells with HT-DNA (e.g., 1 µg/mL) using a suitable transfection reagent to stimulate cGAS.

  • Incubate the cells for a specified time (e.g., 6-24 hours).

  • For qRT-PCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of target genes (e.g., IFNB1, IL6).

  • For ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β or IL-6 using an ELISA kit.

  • Determine the IC50 value by plotting the percentage of inhibition of cytokine production against the logarithm of the inhibitor concentration.

In Vivo Efficacy Study in a Trex1-/- Mouse Model of Autoimmune Disease

Objective: To evaluate the therapeutic potential of a cGAS inhibitor in a genetically defined mouse model of cGAS-driven autoimmunity.

Materials:

  • Trex1-/- mice (and wild-type littermate controls)

  • Test compound (e.g., RU.521) formulated for in vivo administration (e.g., in a suitable vehicle)

  • Reagents for blood collection and processing

  • Reagents for tissue harvesting and histological analysis

  • Reagents for measuring serum cytokine levels (e.g., IFN-β ELISA) and autoantibodies

Procedure:

  • Group Trex1-/- mice and begin treatment with the test compound or vehicle at a predetermined age or upon the onset of disease symptoms.

  • Administer the compound via a suitable route (e.g., intraperitoneal injection, oral gavage) at a defined dose and frequency.

  • Monitor the health and survival of the mice throughout the study.

  • At the end of the study, collect blood samples to measure serum levels of IFN-β, other inflammatory cytokines, and autoantibodies.

  • Harvest organs (e.g., heart, lung, kidney) for histological analysis to assess the extent of inflammation and tissue damage.

  • Compare the disease parameters between the treated and vehicle control groups to determine the in vivo efficacy of the inhibitor.

Conclusion and Future Directions

Both this compound and RU.521 are valuable tools for studying the cGAS-STING pathway. RU.521 is a well-characterized inhibitor with demonstrated in vitro and in vivo activity, making it a suitable choice for preclinical studies in mouse models of autoimmune and inflammatory diseases. This compound shows promise as a dual inhibitor of human and mouse cGAS in vitro; however, the lack of published in vivo data currently limits its application in animal studies. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound is warranted to fully assess its therapeutic potential. Researchers should carefully consider the specific requirements of their experimental system when selecting a cGAS inhibitor.

References

A Comparative Guide to cGAS Inhibitors: G150 versus cGAS-IN-1/G140 in Human Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, detecting cytosolic DNA as a sign of infection or cellular damage. Its overactivation, however, is implicated in various autoimmune and inflammatory diseases, making cGAS a prime therapeutic target. This guide provides a detailed comparison of two small-molecule inhibitors of human cGAS: G150 and G140.

Initial research for this guide revealed that the compound designated "cGAS-IN-1" is chemically distinct from G140, a frequently cited cGAS inhibitor. While this compound is documented in chemical databases, there is a notable lack of publicly available experimental data on its performance in human cells. In contrast, G140 and G150 were co-developed from the same chemical scaffold and are extensively characterized in the scientific literature, often in direct comparison. Therefore, this guide will focus on the comparative performance of G150 and G140, providing researchers with a data-driven overview of these two key research tools.

Mechanism of Action

Both G140 and G150 are potent and selective inhibitors of human cGAS (h-cGAS).[1] They function through competitive binding at the enzyme's active site, the same pocket that binds ATP and GTP to synthesize the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[2] By occupying this catalytic pocket, both inhibitors effectively block the production of cGAMP and the subsequent activation of the STING pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines.[3]

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for G150 and G140, highlighting their potency and selectivity in both biochemical and cellular assays.

ParameterG150G140Reference
Biochemical IC50 (h-cGAS) 10.2 nM14.0 nM[1]
Biochemical IC50 (m-cGAS) No inhibition442 nM[1]
Cellular IC50 (THP-1 cells, IFNB1 mRNA) 1.96 µM1.70 µM[4]
Cellular IC50 (THP-1 cells, CXCL10 mRNA) ~4-fold reduced potency vs IFNB1Similar to IFNB1[4]
Cellular IC50 (Primary Human Macrophages) ≤1 µM≤1 µM[4]
Cellular LD50 (THP-1 cells) 53.0 µM>100 µM[1]

Note: The discrepancy between biochemical and cellular IC50 values is a common observation and is likely due to factors such as cell permeability and engagement with the target in a complex cellular environment.

Experimental Protocols

The following are representative protocols for determining the biochemical and cellular IC50 of cGAS inhibitors.

Biochemical cGAS Inhibition Assay

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified cGAS.

Workflow:

cluster_0 Reaction Setup cluster_1 Inhibitor Addition cluster_2 Quantification cluster_3 Analysis Purified h-cGAS Purified h-cGAS Incubation Incubation Purified h-cGAS->Incubation Reaction Mixture dsDNA activator dsDNA activator dsDNA activator->Incubation ATP & GTP ATP & GTP ATP & GTP->Incubation Test Compound (e.g., G150/G140) Test Compound (e.g., G150/G140) Test Compound (e.g., G150/G140)->Incubation Dose Range Measure 2'3'-cGAMP Measure 2'3'-cGAMP Calculate IC50 Calculate IC50 Measure 2'3'-cGAMP->Calculate IC50 Dose-Response Curve Incubation->Measure 2'3'-cGAMP Quench Reaction Culture THP-1 Cells Culture THP-1 Cells Pre-treat with Inhibitor Pre-treat with Inhibitor Culture THP-1 Cells->Pre-treat with Inhibitor Transfect with dsDNA Transfect with dsDNA Pre-treat with Inhibitor->Transfect with dsDNA Varying Concentrations Incubate Incubate Transfect with dsDNA->Incubate Harvest Cells & Extract RNA Harvest Cells & Extract RNA Incubate->Harvest Cells & Extract RNA qRT-PCR qRT-PCR Harvest Cells & Extract RNA->qRT-PCR Measure IFNB1/CXCL10 mRNA Data Analysis Data Analysis qRT-PCR->Data Analysis Calculate Relative Expression Determine Cellular IC50 Determine Cellular IC50 Data Analysis->Determine Cellular IC50 cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates Inhibitor G150 / G140 Inhibitor->cGAS Inhibits TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (e.g., IFN-β) pIRF3->IFN Nuclear Translocation & Gene Expression

References

A Researcher's Guide to Control Experiments for cGAS Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of essential control experiments for researchers working with cGAS inhibitors, exemplified by the hypothetical inhibitor "cGAS-IN-1". Ensuring the specificity and ruling out off-target effects are critical for the accurate interpretation of experimental data. This document outlines key experimental designs, presents comparative data for well-characterized cGAS inhibitors, and provides detailed protocols and pathway diagrams to support robust scientific inquiry in immunology, oncology, and drug discovery.

The cGAS-STING Pathway: A Critical Innate Immune Sensor

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system.[1][2] It is responsible for detecting the presence of cytosolic double-stranded DNA (dsDNA), a key danger signal that can indicate viral or bacterial infection, cellular damage, or tumorigenesis.[1][2] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][3][4][5] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[4][5] This activation initiates a downstream signaling cascade, leading to the phosphorylation of IRF3 by TBK1 and the subsequent production of type I interferons (IFNs) and other pro-inflammatory cytokines that orchestrate an immune response.[1][4] While crucial for host defense, aberrant activation of the cGAS-STING pathway by self-DNA can contribute to autoimmune and inflammatory diseases, making cGAS a significant therapeutic target.[5][6]

Core Principles of Control Experiments for cGAS Inhibitors

When evaluating a novel cGAS inhibitor like this compound, a rigorous set of controls is necessary to validate its mechanism of action and rule out alternative explanations for observed effects. These controls can be categorized into several key areas:

  • On-Target Engagement: Does the inhibitor directly interact with cGAS and inhibit its enzymatic activity?

  • Pathway Specificity: Is the inhibitor's effect specific to the cGAS-STING pathway, or does it affect other related signaling pathways?

  • Cellular Context: Does the inhibitor function as expected in a cellular environment, and are the observed effects not due to general cytotoxicity?

  • Stimulus Specificity: Does the inhibitor block signaling initiated by a cGAS-dependent stimulus but not by stimuli that act downstream of cGAS or in parallel pathways?

The following sections provide detailed experimental protocols that incorporate these principles.

Comparative Efficacy of Known cGAS Inhibitors

To provide a benchmark for the evaluation of new inhibitors like this compound, the following table summarizes the in vitro potency of several well-characterized cGAS inhibitors. Note that assay conditions can vary between studies.

InhibitorTargetHuman cGAS IC50Murine cGAS IC50Key Features
G150 cGAS10.2 nM25,000 nMHighly selective for human cGAS over murine cGAS.[5]
RU.521 cGAS~2.94 µM (less potent)110 nMMore potent against the murine ortholog.[5][7]
PF-06928215 cGAS4.9 µM-High-affinity binder to the human cGAS active site.[8]
Suramin cGAS--Blocks the binding of cGAS to dsDNA; may have off-target effects on TLR3.[6]
Quinacrine cGASIC50 in low µM range-Binds to DNA, disrupting its interaction with cGAS.[9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING cGAMP->STING_ER Binds & Activates STING_Golgi Active STING STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes pIRF3_dimer->pIRF3_dimer IFN_Genes Type I IFN Genes pIRF3_dimer->IFN_Genes Activates Transcription Transcription IFN_Genes->Transcription cGAS_IN_1 This compound cGAS_IN_1->cGAS Inhibits

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_downstream Downstream Analysis biochem_assay In Vitro cGAS Activity Assay (e.g., FRET, Mass Spec) biochem_controls Controls: - No enzyme - No dsDNA - Known inhibitor (e.g., RU.521) - Vehicle (e.g., DMSO) biochem_assay->biochem_controls cell_assay Cellular cGAS Inhibition Assay (e.g., THP-1 reporter cells) biochem_assay->cell_assay If active biochemically cell_controls Controls: - Unstimulated cells - Vehicle + dsDNA - cGAMP stimulation - Other pathway agonists (e.g., poly(I:C)) - Cytotoxicity assay cell_assay->cell_controls readout Measure Readouts: - cGAMP levels - p-IRF3/p-TBK1 (Western Blot) - IFN-β mRNA (RT-qPCR) - Reporter gene activity (e.g., Luciferase) cell_assay->readout end Conclusion on This compound Specificity readout->end Analyze & Conclude start Start: Hypothesis This compound inhibits cGAS start->biochem_assay Control_Logic cluster_question Key Experimental Question: Is this compound a specific cGAS inhibitor? cluster_biochem Biochemical Specificity cluster_cellular Cellular Pathway Specificity biochem_pos Positive Control: Known cGAS inhibitor (e.g., RU.521) biochem_neg Negative Controls: - No cGAS enzyme - No dsDNA activator - Vehicle (DMSO) pathway_pos Positive Control: dsDNA transfection to activate cGAS pathway_neg Negative/Specificity Controls: - cGAMP stimulation (bypasses cGAS) - poly(I:C) for RIG-I pathway - Pam3CSK4 for TLR pathway cyto_control Cytotoxicity Control: (e.g., MTT, LDH assay) Ensures viability

References

Confirming cGAS-IN-1 Activity: A Guide to Orthogonal Assay Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, acting as a primary sensor for cytosolic DNA. Aberrant activation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a prime therapeutic target. cGAS-IN-1 is a small molecule inhibitor designed to block cGAS activity. Robust validation of its on-target activity and potency is crucial for its development and application in research. This guide provides a framework for using orthogonal assays to confirm the activity of this compound, with comparative data for other known cGAS inhibitors.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated by the detection of double-stranded DNA (dsDNA) in the cytoplasm.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1] cGAMP then binds to and activates STING, a protein located on the endoplasmic reticulum. This triggers a downstream signaling cascade, leading to the phosphorylation of IRF3 and the subsequent production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates cGAS_IN_1 This compound cGAS_IN_1->cGAS inhibits TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IFN Type I Interferons (e.g., IFN-β) pIRF3->IFN induces transcription

cGAS-STING signaling pathway and the point of inhibition for this compound.

Orthogonal Assays for Validation

To robustly confirm the activity of this compound, a combination of biochemical and cell-based assays should be employed. This orthogonal approach provides multiple lines of evidence for the inhibitor's mechanism of action and potency.

Orthogonal_Assay_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models enzymatic_assay In Vitro cGAS Enzymatic Activity Assay (e.g., RF-MS, ELISA, Luminescence) ic50_biochem Biochemical IC50 enzymatic_assay->ic50_biochem ifn_assay IFN-β Production Assay (ELISA or qRT-PCR) ic50_biochem->ifn_assay Confirm with reporter_assay Reporter Gene Assay (e.g., THP-1 Dual™) ic50_biochem->reporter_assay Confirm with ic50_cellular Cellular IC50 ifn_assay->ic50_cellular reporter_assay->ic50_cellular animal_model Disease Models (e.g., Autoimmune models) ic50_cellular->animal_model Validate in efficacy In Vivo Efficacy animal_model->efficacy start This compound start->enzymatic_assay Test in

Workflow for orthogonal validation of cGAS inhibitor activity.

Performance Comparison of cGAS Inhibitors

The following tables summarize the inhibitory potency of various cGAS inhibitors across different orthogonal assays. This data provides a benchmark for evaluating the performance of this compound.

Table 1: Biochemical Assay Performance

CompoundTarget SpeciesAssay TypeIC50
RU.521 Mouse cGASRF-MS0.11 µM
Human cGASRF-MSPoor inhibitor
G150 Human cGASATP consumption10.2 nM
Mouse cGASATP consumptionNo inhibition
J014 Human cGASRF-MS100 nM
Mouse cGASRF-MS60.0 nM

Table 2: Cell-Based Assay Performance

CompoundCell LineAssay TypeIC50
RU.521 RAW 264.7 (mouse)IFN-β production0.70 µM
G150 THP-1 (human)IFNB1 mRNA1.96 µM
J014 THP-1 (human)IFN-β production2.63 µM
RAW 264.7 (mouse)IFN-β production3.58 µM

Experimental Protocols

In Vitro cGAS Enzymatic Activity Assay (Biochemical)

This assay directly measures the enzymatic activity of purified cGAS and its inhibition by this compound.

Principle: The production of cGAMP by recombinant cGAS in the presence of dsDNA, ATP, and GTP is quantified. Inhibition of cGAS results in reduced cGAMP levels.

Methodology (RapidFire Mass Spectrometry - RF-MS):

  • Reaction Setup: In a 384-well plate, combine assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), recombinant human or mouse cGAS (e.g., 20 nM), dsDNA (e.g., Herring Testes DNA), ATP, and GTP (e.g., 100 µM each).

  • Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Detection: Analyze the amount of cGAMP produced using a RapidFire Mass Spectrometry system.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression.

Cellular IFN-β Production Assay (Cell-Based)

This assay assesses the ability of this compound to block the downstream signaling of cGAS activation in a cellular context.

Principle: Activation of the cGAS-STING pathway in immune cells (e.g., THP-1 monocytes) by cytosolic dsDNA leads to the production and secretion of IFN-β. Inhibition of cGAS by this compound will reduce IFN-β levels.

Methodology (ELISA):

  • Cell Culture: Plate human THP-1 monocytes or other suitable immune cells in a 96-well plate.

  • Inhibitor Pre-treatment: Pre-treat the cells with serial dilutions of this compound or a vehicle control for 1-2 hours.

  • Stimulation: Transfect the cells with a cGAS agonist, such as dsDNA (e.g., ISD), to stimulate the pathway. Include an unstimulated control.

  • Incubation: Incubate the cells for 18-24 hours to allow for IFN-β production and secretion.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the amount of IFN-β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the cellular IC50 value by plotting the percentage of inhibition of IFN-β production against the inhibitor concentration.

THP-1 Dual™ Reporter Gene Assay (Cell-Based)

This assay provides a streamlined method for measuring the activation of the IRF pathway, a downstream effector of cGAS-STING signaling.

Principle: THP-1 Dual™ cells are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.[2] Activation of the cGAS-STING pathway leads to the expression and secretion of the luciferase, which can be easily measured.

Methodology:

  • Cell Culture: Plate THP-1 Dual™ cells in a 96-well plate.

  • Inhibitor Pre-treatment: Add serial dilutions of this compound or a vehicle control to the cells.

  • Stimulation: Stimulate the cells by transfecting them with dsDNA.

  • Incubation: Incubate the cells for 24 hours.

  • Reporter Detection: Collect a small aliquot of the cell culture supernatant and measure the luciferase activity using a luciferase detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of the reporter signal for each inhibitor concentration and determine the cellular IC50 value.

By employing this suite of orthogonal assays, researchers can build a comprehensive and robust data package to validate the activity, potency, and mechanism of action of this compound, facilitating its confident use in further research and development.

References

Assessing the On-Target Efficacy of cGAS Inhibitors in STING-Deficient Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the efficacy and specificity of cGAS inhibitors, with a focus on the critical role of STING-deficient cellular models. While specific experimental data for a compound designated "cGAS-IN-1" is not available in the public domain, this guide will use the well-characterized cGAS inhibitor, RU.521, as a prime example to illustrate the principles and experimental methodologies required to validate any inhibitor targeting the cGAS-STING pathway.

The cGAS-STING Pathway: A Sentinel of Innate Immunity

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting the presence of cytosolic double-stranded DNA (dsDNA)[1]. Cytosolic dsDNA can originate from invading pathogens, such as viruses and bacteria, or from the host's own cells under conditions of cellular stress and damage[2][3].

Upon binding to dsDNA, cGAS is activated and catalyzes the synthesis of a second messenger molecule, cyclic GMP-AMP (cGAMP).[3][4] cGAMP then binds to and activates STING, an adaptor protein located on the endoplasmic reticulum.[3][5] This activation triggers a downstream signaling cascade, primarily through the kinase TBK1, leading to the phosphorylation and activation of the transcription factor IRF3.[6] Activated IRF3 translocates to the nucleus to drive the expression of type I interferons (IFN-I) and other inflammatory cytokines, orchestrating a robust immune response.[6][7]

However, aberrant activation of this pathway by self-DNA can lead to chronic inflammation and is implicated in the pathogenesis of several autoimmune diseases, such as Aicardi-Goutières syndrome (AGS) and systemic lupus erythematosus (SLE).[7][8] This has made cGAS a promising therapeutic target for the development of small molecule inhibitors to dampen excessive inflammation.[9][10]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates cGAS_Inhibitor cGAS Inhibitor (e.g., this compound, RU.521) cGAS_Inhibitor->cGAS Inhibits TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons & Inflammatory Genes pIRF3->IFN Induces Transcription STING->TBK1 Recruits

Caption: The canonical cGAS-STING signaling pathway and the point of intervention for cGAS inhibitors.

Comparative Efficacy and Specificity of cGAS Inhibitors

The primary measure of a cGAS inhibitor's efficacy is its ability to block the downstream consequences of cGAS activation, namely the production of IFN-I. A critical step in preclinical validation is to demonstrate that the inhibitor's effect is specifically due to the inhibition of cGAS and not from off-target effects on other signaling pathways.

STING-deficient or cGAS-deficient cell lines are indispensable tools for this validation.[7][11] By comparing the inhibitor's activity in wild-type cells versus cells lacking a key component of the pathway, researchers can confirm its mechanism of action.

Expected Outcome: A highly specific cGAS inhibitor should show potent inhibition of dsDNA-induced interferon expression in wild-type cells but have no effect in STING-deficient cells, as the signaling pathway is already severed downstream of the inhibitor's target. Similarly, the inhibitor should have no effect in cGAS-deficient cells stimulated with a downstream agonist like cGAMP.[7] Any activity observed in these knockout cells would suggest potential off-target effects.

Data Presentation

Table 1: Profile of Selected cGAS Inhibitors

Inhibitor Target(s) Reported Potency (IC₅₀) Selectivity Notes Reference(s)
RU.521 cGAS ~700 nM (mouse macrophages) More potent against murine cGAS than human cGAS. Does not inhibit downstream signaling by cGAMP or other PAMPs. [1][8][9]
G150 cGAS Not specified in provided abstracts Highly selective for human cGAS over murine cGAS. [2][12]

| Compound 3 (Covalent) | cGAS (Cys419) | 0.51 µM (mouse cGAS) | Reported to have better target specificity than RU.521 at the cellular level. |[9] |

Table 2: Comparative Efficacy of a Specific cGAS Inhibitor (RU.521) in Wild-Type vs. Knockout Cells

Cell Type Stimulant Treatment Expected Outcome Observed Outcome Reference(s)
Wild-Type THP-1 dsDNA (HT-DNA) RU.521 Inhibition of IFN-β expression Potent inhibition of IFN-β expression [7]
Wild-Type THP-1 cGAMP RU.521 No inhibition of IFN-β expression No inhibition of IFN-β expression [7]
Wild-Type THP-1 Poly(I:C) (RIG-I Ligand) RU.521 No inhibition of IL-6 or IFN-β expression No inhibition observed [7]
cGAS-Knockout THP-1 dsDNA (HT-DNA) RU.521 No IFN-β expression (pathway inactive) IFN-β expression remained low and unperturbed [7]

| cGAS-Knockout THP-1 | cGAMP | RU.521 | IFN-β expression (STING is active) | IFN-β expression was induced, and RU.521 had no inhibitory effect |[7] |

This table is based on described experiments for RU.521 and represents the standard for assessing on-target activity.

logic_diagram cluster_WT Wild-Type Cells cluster_KO STING-Deficient Cells wt_dna dsDNA stimulation wt_cgas cGAS Active wt_dna->wt_cgas wt_sting STING Active wt_cgas->wt_sting wt_inhibitor cGAS Inhibitor wt_cgas->wt_inhibitor wt_ifn IFN-β Production wt_sting->wt_ifn wt_no_ifn NO IFN-β wt_inhibitor->wt_no_ifn ko_dna dsDNA stimulation ko_cgas cGAS Active ko_dna->ko_cgas ko_sting STING Inactive (Knockout) ko_cgas->ko_sting ko_inhibitor cGAS Inhibitor ko_cgas->ko_inhibitor ko_no_ifn NO IFN-β ko_sting->ko_no_ifn ko_irrelevant Inhibitor is Irrelevant ko_inhibitor->ko_irrelevant experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cells Culture WT and STING KO Cells seed Seed Cells in 96-well Plate cells->seed inhibitor Prepare Serial Dilutions of cGAS Inhibitor pretreat Pre-treat with Inhibitor (1-2 hours) inhibitor->pretreat seed->pretreat stimulate Stimulate with dsDNA (e.g., HT-DNA) pretreat->stimulate incubate Incubate (6-24 hours) stimulate->incubate harvest Harvest Cells/Supernatant incubate->harvest measure Measure IFN-β (RT-qPCR or ELISA) harvest->measure analyze Calculate IC50 and Compare WT vs. KO measure->analyze

References

Comparative Analysis of cGAS-IN-1 Cross-reactivity with other Nucleotidyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of cGAS-IN-1, a potent inhibitor of Cyclic GMP-AMP Synthase (cGAS), with other nucleotidyltransferases. The information is intended to assist researchers in evaluating the selectivity of this compound and its suitability for studies on the cGAS-STING pathway.

Introduction to this compound

cGAS is a pivotal cytosolic DNA sensor that, upon activation by double-stranded DNA (dsDNA), synthesizes the second messenger cyclic GMP-AMP (cGAMP)[1][2]. cGAMP in turn binds to and activates the Stimulator of Interferon Genes (STING), leading to the production of type I interferons and other pro-inflammatory cytokines, thereby mounting an innate immune response[2]. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target. This compound and its analogs, such as G140 and G150, are small-molecule inhibitors that target the catalytic pocket of human cGAS, competing with the substrates ATP and GTP to inhibit cGAMP synthesis.

Quantitative Cross-reactivity Data

While comprehensive quantitative data on the cross-reactivity of this compound against a broad panel of nucleotidyltransferases is limited in publicly available literature, studies on closely related G-chemotype inhibitors have demonstrated high selectivity. The following table summarizes the available data on the inhibitory activity of a representative cGAS inhibitor against cGAS and its lack of significant activity against other tested nucleotidyltransferases.

Target EnzymeCompoundIC50 (μM)Assay TypeReference
Cyclic GMP-AMP Synthase (cGAS) PF-069282154.9Biochemical[3][4]
Soluble Adenylyl Cyclase (sAC) G108, G140, G150> 5Biochemical[5]
2',5'-Oligoadenylate Synthetase (OAS) G108, G140, G150No significant inhibitionCell-based (rRNA degradation)[5]

Note: PF-06928215 is a well-characterized cGAS inhibitor. G108, G140, and G150 are potent cGAS inhibitors from the same chemical series as this compound. The data indicates a high degree of selectivity for cGAS over other related enzymes.

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams, generated using the DOT language, illustrate the cGAS-STING signaling pathway and a typical workflow for assessing enzyme inhibitor selectivity.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus dimerizes and translocates to IFN Type I Interferons (e.g., IFN-β) Nucleus->IFN induces transcription of Inhibitor_Selectivity_Workflow cluster_target Primary Target (cGAS) cluster_off_target Off-Target Nucleotidyltransferases cGAS_assay Biochemical Assay (e.g., FRET, ELISA) cGAS_IC50 Determine IC50 for this compound cGAS_assay->cGAS_IC50 compare Compare IC50 Values cGAS_IC50->compare Other_NTases Select Panel of Enzymes (e.g., Polymerases, other synthases) NTase_assays Enzyme Activity Assays for each target Other_NTases->NTase_assays NTase_IC50 Determine IC50 for this compound NTase_assays->NTase_IC50 NTase_IC50->compare start Prepare Serial Dilutions of this compound start->cGAS_assay start->Other_NTases conclusion Assess Selectivity compare->conclusion

References

Validating the Therapeutic Potential of cGAS Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response.[1][2][3] While essential for host defense against pathogens, aberrant activation of this pathway by self-DNA is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][4][5] Consequently, the development of small molecule inhibitors targeting cGAS represents a promising therapeutic strategy. This guide provides a comparative analysis of key cGAS inhibitors, presenting available quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in this field.

Comparative Analysis of cGAS Inhibitors

While a specific inhibitor designated "cGAS-IN-1" is not extensively characterized in publicly available literature, several potent and selective cGAS inhibitors have been identified and evaluated. This section compares the performance of these molecules based on biochemical and cell-based assays.

CompoundTarget SpeciesAssay TypeIC50 Value (µM)Key FeaturesReference
G150 (Compound 75) HumanBiochemicalPotent (exact value not specified)Highly potent and selective for human cGAS; inactive against murine cGAS.[6]
G140 HumanCell-basedPotent (exact value not specified)Specific inhibitor of human cGAS with significantly lower activity against murine cGAS.[1]
RU.521 MurineCell-based (ISD-stimulated)2.41 ± 0.87A selective mouse cGAS inhibitor with demonstrated anti-inflammatory effects in vitro and in vivo.[4]
Compound 3 MurineCell-based (ISD-stimulated)0.51 ± 0.05A novel covalent inhibitor that binds to Cys419 of murine cGAS; shows promising efficacy in a mouse colitis model.[4]

Note: The inhibitory activity of cGAS inhibitors can be influenced by substrate concentrations, highlighting the importance of standardized assay conditions for accurate comparison.[7]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the cGAS-STING signaling pathway and a general experimental workflow for screening cGAS inhibitors.

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAMP STING_ER STING (on ER) cGAMP->STING_ER Binding & Activation TBK1 TBK1 STING_ER->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes Transcription IFN_production Type I IFN Production IFN_genes->IFN_production cGAS_inhibitor cGAS Inhibitor (e.g., this compound) cGAS_inhibitor->cGAS

Caption: The cGAS-STING signaling cascade.

Experimental_Workflow Experimental Workflow for cGAS Inhibitor Screening cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay recombinant_cGAS Recombinant cGAS Protein incubation Incubation recombinant_cGAS->incubation substrates dsDNA, ATP, GTP substrates->incubation inhibitor Test Compound inhibitor->incubation detection cGAMP Detection (e.g., ELISA, HPLC) incubation->detection cells Reporter Cell Line (e.g., THP-1 Dual) incubation2 Incubation cells->incubation2 stimulant dsDNA (ISD) Transfection stimulant->incubation2 inhibitor2 Test Compound inhibitor2->incubation2 readout Reporter Gene Assay (Luciferase, SEAP) incubation2->readout

Caption: General workflow for inhibitor screening.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize cGAS inhibitors.

Biochemical cGAS Enzyme Activity Assay

This assay directly measures the enzymatic activity of recombinant cGAS and its inhibition by a test compound.

Materials:

  • Recombinant human or murine cGAS protein

  • Double-stranded DNA (dsDNA) activator (e.g., Herring Testes DNA)

  • ATP and GTP substrates

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (cGAS inhibitor)

  • Detection reagents for 2'3'-cGAMP (e.g., competitive ELISA kit or HPLC system)

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant cGAS protein, and the dsDNA activator.

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the enzymatic reaction by adding a mixture of ATP and GTP.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction, for example, by heat inactivation or addition of EDTA.

  • Quantify the amount of 2'3'-cGAMP produced using a competitive ELISA or by separating and quantifying the product via HPLC.[7][8]

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based cGAS-STING Reporter Assay

This assay measures the inhibition of the cGAS-STING pathway in a cellular context.

Materials:

  • A suitable reporter cell line, such as THP-1 Dual™ cells, which express reporter genes (e.g., Lucia luciferase and SEAP) under the control of ISRE and NF-κB promoters, respectively.[9]

  • Cell culture medium and supplements.

  • dsDNA stimulant, such as interferon-stimulatory DNA (ISD), for transfection.

  • Transfection reagent (e.g., Lipofectamine).

  • Test compound (cGAS inhibitor).

  • Reporter gene assay reagents (e.g., QUANTI-Luc™ and QUANTI-Blue™).

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Prepare the transfection complexes by mixing the ISD with the transfection reagent according to the manufacturer's protocol.

  • Add the transfection complexes to the cells to stimulate the cGAS-STING pathway.

  • Incubate the cells for a defined period (e.g., 18-24 hours).

  • Measure the reporter gene activity in the cell culture supernatant using the appropriate reagents.

  • Calculate the percent inhibition of reporter gene expression at each compound concentration and determine the IC50 value.

In Vivo Efficacy Studies (Mouse Model of Colitis)

This protocol provides a general framework for evaluating the therapeutic potential of a cGAS inhibitor in a preclinical disease model.

Materials:

  • Animal model (e.g., C57BL/6 mice).

  • Dextran sulfate sodium (DSS) to induce colitis.

  • Test compound (cGAS inhibitor) formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).

  • Vehicle control.

  • Equipment for monitoring disease activity (e.g., body weight scales, occult blood test strips).

  • Materials for tissue collection and downstream analysis (e.g., histology, cytokine measurement).

Procedure:

  • Induce colitis in mice by administering DSS in their drinking water for a specified number of days.

  • Administer the test compound or vehicle control to the mice daily, starting at a defined time point relative to DSS administration.

  • Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding, to calculate a Disease Activity Index (DAI).

  • At the end of the study, euthanize the mice and collect colon tissues.

  • Measure colon length and perform histological analysis to assess tissue damage and inflammation.

  • Analyze colon tissue homogenates for the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by methods such as ELISA or qPCR.

  • Compare the disease parameters between the inhibitor-treated group and the vehicle control group to determine the therapeutic efficacy of the compound.[4]

References

Safety Operating Guide

Proper Disposal of cGAS-IN-1: Ensuring Laboratory Safety

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of the small molecule inhibitor cGAS-IN-1 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on general best practices for the disposal of non-hazardous and potentially hazardous chemical waste. Researchers must consult the specific SDS provided by the supplier of their this compound compound for detailed and definitive disposal instructions.

Core Principles of Chemical Waste Disposal

The primary goal of chemical waste disposal is to minimize risks to personnel, the environment, and laboratory facilities. This involves correctly identifying, segregating, and packaging chemical waste for collection by authorized waste management services. For a novel or uncharacterized compound like this compound, it is prudent to handle it as a potentially hazardous substance until comprehensive safety data becomes available.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines a general workflow for the disposal of this compound. This should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.

  • Consult the Safety Data Sheet (SDS): The SDS is the most critical document for determining the appropriate disposal method. It will provide specific information on the hazards of this compound, including any environmental hazards, and recommend disposal procedures. It is mandatory to obtain and review the SDS from your chemical supplier before proceeding.

  • Waste Identification and Segregation:

    • Solid Waste: Collect unused or expired this compound powder, as well as grossly contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office. The container should be appropriate for the solvent used to dissolve the compound.

    • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the primary hazard(s) (if known from the SDS, e.g., "Irritant," "Toxic"), and the accumulation start date.

  • Storage: Store the sealed waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic. Ensure secondary containment is used to prevent the spread of material in case of a leak.

  • Arrange for Pickup: Once the waste container is full or has reached the maximum accumulation time allowed by your institution, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.

Experimental Protocols and Data Presentation

Currently, there are no publicly available, standardized experimental protocols specifically for the disposal of this compound. The chemical and physical properties necessary for a detailed disposal plan, such as solubility in various solvents, reactivity, and thermal decomposition products, are not widely documented.

Table 1: General Chemical Waste Information (Illustrative)

PropertyInformation (Obtain from Supplier's SDS)Relevance to Disposal
Physical State Solid (powder)Determines the type of waste container and handling procedures.
Solubility e.g., Soluble in DMSOInforms which solvents can be used for decontamination and the nature of liquid waste.
Hazard Classification e.g., Irritant, Harmful if swallowedDictates the level of PPE required and the specific labeling of the waste container.
Environmental Hazards e.g., Toxic to aquatic lifeDetermines if special environmental precautions are needed for disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 start Start: Generation of This compound Waste sds Obtain and Review Supplier's SDS start->sds identify Identify Waste Type (Solid, Liquid, Sharps) sds->identify segregate Segregate Waste into Labeled Containers identify->segregate store Store in Designated Satellite Accumulation Area segregate->store pickup Arrange for Pickup by Authorized Waste Management store->pickup end End: Proper Disposal pickup->end

Figure 1. Procedural workflow for the disposal of this compound.

Disclaimer: This information is intended as a general guide. The absence of a specific, publicly available Safety Data Sheet for this compound necessitates a cautious approach. Always prioritize the information provided by the chemical supplier and adhere to the specific waste disposal protocols established by your institution's Environmental Health and Safety department. By following these guidelines, you contribute to a safer research environment and ensure the responsible management of chemical waste.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。